Product packaging for Myoseverin(Cat. No.:CAS No. 267402-71-1)

Myoseverin

货号: B1677587
CAS 编号: 267402-71-1
分子量: 432.5 g/mol
InChI 键: IDCOTQWQVPRTNK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

a micotubule-binding molecule with cellular effects;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28N6O2 B1677587 Myoseverin CAS No. 267402-71-1

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-N,6-N-bis[(4-methoxyphenyl)methyl]-9-propan-2-ylpurine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O2/c1-16(2)30-15-27-21-22(25-13-17-5-9-19(31-3)10-6-17)28-24(29-23(21)30)26-14-18-7-11-20(32-4)12-8-18/h5-12,15-16H,13-14H2,1-4H3,(H2,25,26,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCOTQWQVPRTNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C(N=C(N=C21)NCC3=CC=C(C=C3)OC)NCC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267402-71-1
Record name Myoseverin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0267402711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Myoseverin: A Technical Overview of its Chemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity of Myoseverin

This compound is a synthetically derived 2,6,9-trisubstituted purine that has garnered significant interest in cellular biology and regenerative medicine.[1] It was first identified from a purine library screen for its remarkable ability to induce the fission of multinucleated myotubes into mononucleated, proliferative fragments.[1][2] This unique characteristic has positioned this compound as a valuable chemical tool for studying cellular differentiation, muscle regeneration, and microtubule dynamics.

Chemical Structure

The foundational chemical structure of this compound is depicted below. It is characterized by a purine core with substitutions at the 2, 6, and 9 positions.

Chemical Structure of this compound B

Figure 1. 2D Chemical Structure of this compound B.

A variant, this compound B, has the following IUPAC name: 9-cyclohexyl-2-N,6-N-bis[(4-methoxyphenyl)methyl]purine-2,6-diamine.[3]

Chemical and Physical Properties

A summary of the key chemical identifiers and properties for this compound B is provided in the table below for easy reference.

Identifier TypeValueReference
IUPAC Name 9-cyclohexyl-2-N,6-N-bis[(4-methoxyphenyl)methyl]purine-2,6-diamine[3]
Molecular Formula C₂₇H₃₂N₆O₂
Molecular Weight 472.6 g/mol
CAS Number 361431-27-8
SMILES C1CCC(CC1)N2C=NC3=C(C2=NC(=C3)NCC4=CC=C(C=C4)OC)NCC5=CC=C(C=C5)OC
InChI InChI=1S/C27H32N6O2/c1-34-22-12-8-19(9-13-22)16-28-25-24-26(33(18-30-24)21-6-4-3-5-7-21)32-27(31-25)29-17-20-10-14-23(35-2)15-11-20/h8-15,18,21H,3-7,16-17H2,1-2H3,(H2,28,29,31,32)
InChIKey ZUZXYJOSNSTJMU-UHFFFAOYSA-N

Mechanism of Action and Biological Effects

This compound's primary mechanism of action is through its interaction with the microtubule cytoskeleton. It acts as a microtubule-binding agent, leading to the disruption and disassembly of the microtubule network. This interference with microtubule dynamics is central to its observed biological effects.

Myotube Fission and Cellular Re-entry into the Cell Cycle

The most striking effect of this compound is its ability to induce the reversible fission of terminally differentiated, multinucleated myotubes into mononucleated fragments. This process is initiated by the disassembly of the microtubule cytoskeleton, which appears to be crucial for maintaining the structural integrity of the myotube. Following the removal of this compound, these resulting mononucleated cells can re-enter the cell cycle, exhibiting renewed DNA synthesis and proliferation when cultured in growth-promoting conditions.

The process of this compound-induced myotube fission can be visualized as a signaling pathway.

Myoseverin_Action This compound This compound Microtubules Microtubule Cytoskeleton This compound->Microtubules Binds and disrupts Myotube Multinucleated Myotube Microtubules->Myotube Maintains structure Fragments Mononucleated Fragments Microtubules->Fragments Disassembly leads to fission CellCycle Cell Cycle Re-entry (DNA Synthesis, Proliferation) Fragments->CellCycle Upon this compound removal and growth factor stimulation

This compound's mechanism of inducing myotube fission.
Anti-Angiogenic Properties

In addition to its effects on muscle cells, this compound also exhibits anti-angiogenic properties. It has been shown to inhibit the function of endothelial cells and the differentiation of endothelial progenitor cells, which are key processes in the formation of new blood vessels.

Experimental Protocols

Myotube Fission Assay

A typical experimental workflow to observe this compound-induced myotube fission is as follows:

Myotube_Fission_Workflow Start Start: C2C12 Myoblast Culture Differentiation Induce Differentiation (e.g., serum withdrawal) Start->Differentiation Myotubes Formation of Multinucleated Myotubes Differentiation->Myotubes Treatment Treat with this compound (e.g., 20 µM for 24h) Myotubes->Treatment Observation Observe Myotube Fission (Phase-contrast microscopy) Treatment->Observation Washout Washout this compound Observation->Washout GrowthMedia Add Growth Media Washout->GrowthMedia Proliferation Assess Cell Proliferation (e.g., BrdU incorporation) GrowthMedia->Proliferation

Experimental workflow for Myotube fission assay.

Methodology:

  • Cell Culture: Murine C2C12 myoblasts are cultured in a growth medium (e.g., DMEM with 10% fetal bovine serum) at 37°C in a 5% CO₂ incubator.

  • Differentiation: To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum) once the cells reach near confluence. The cells are cultured for several days to allow for the formation of multinucleated myotubes.

  • This compound Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the culture medium at a final concentration typically ranging from 10 to 20 µM. A vehicle control (DMSO alone) is run in parallel. The cells are incubated for a specified period, for instance, 24 hours.

  • Observation: Morphological changes, specifically the fission of myotubes into mononucleated cells, are observed and documented using phase-contrast microscopy.

  • Cell Cycle Re-entry Analysis (Optional): To assess the proliferative potential of the resulting fragments, the this compound-containing medium is removed, and the cells are washed. Fresh growth medium is then added. Proliferation can be quantified by methods such as BrdU incorporation assays or colony-forming assays.

Quantitative Data Summary

ParameterCell Line/SystemValueReference
Myotube Fission (EC₅₀) C2C12 myotubes11 µM (s.d. = ± 4 µM)
Cell Proliferation (IC₅₀) Human umbilical vein endothelial cells8 µM
Solubility in DMSO N/A87 mg/mL (201.14 mM)

Conclusion

This compound is a potent, cell-permeable small molecule that serves as a powerful tool for investigating the role of the microtubule cytoskeleton in maintaining cellular architecture and differentiation states. Its ability to induce reversible myotube fission has opened new avenues for research into muscle regeneration and cell plasticity. Further studies on its structure-activity relationships and downstream signaling pathways will continue to provide valuable insights for both basic research and potential therapeutic applications.

References

Myoseverin: A Technical Guide to its Role in Reversing Muscle Cell Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myoseverin, a synthetic 2,6,9-trisubstituted purine, has emerged as a significant small molecule in the study of muscle cell plasticity. It is recognized for its ability to induce the fission of multinucleated myotubes into mononucleated cells, a process termed "cellularization," which represents a key step in reversing the terminally differentiated state of muscle cells. This technical guide provides an in-depth analysis of this compound's mechanism of action, detailing its interaction with the microtubule cytoskeleton and subsequent activation of signaling pathways that modulate cellular architecture and gene expression. The document includes comprehensive experimental protocols for studying this compound's effects, quantitative data from key studies, and visualizations of the pertinent signaling cascades and experimental workflows to support further research and drug development endeavors in the field of regenerative medicine.

Introduction

Skeletal muscle differentiation is a highly regulated process where mononucleated myoblasts exit the cell cycle and fuse to form multinucleated, contractile myotubes. This terminal differentiation was long considered an irreversible state in mammals. However, the discovery of molecules like this compound has challenged this dogma, opening new avenues for inducing muscle cell dedifferentiation and exploring its therapeutic potential. This compound was identified from a chemical library screen for its striking morphological effect on differentiated C2C12 myotubes, causing them to divide into smaller, mononucleated fragments.[1] While this process does not represent a complete reversal to a progenitor state by this compound alone, it initiates a cascade of events that mimic aspects of wound healing and tissue regeneration.[1] Understanding the molecular underpinnings of this compound's activity is crucial for harnessing its potential in regenerative therapies.

Mechanism of Action

This compound's primary mechanism of action is the disruption of the microtubule cytoskeleton.[2][3] It binds to tubulin and inhibits its polymerization, leading to the disassembly of microtubules.[4] In highly organized cells like myotubes, where microtubules play a critical role in maintaining structural integrity, this disruption triggers a cascade of events leading to cellular fission.

While microtubule depolymerization is the initial trigger, it is important to note that this compound's effects on sarcomeric organization may be independent of this primary mechanism. This suggests a more complex interaction with the muscle cell's cytoarchitecture than initially understood.

However, it is crucial to acknowledge that this compound-induced fragmentation does not inherently lead to a proliferative, dedifferentiated state. Studies have shown that these mononucleated cells often do not re-enter the cell cycle and may undergo apoptosis.

Signaling Pathways

The depolymerization of microtubules by this compound is hypothesized to initiate a signaling cascade through the RhoA pathway, a key regulator of the actin cytoskeleton and cell morphology. A plausible mechanism involves the activation of Guanine Nucleotide Exchange Factor-H1 (GEF-H1), which is normally sequestered and kept inactive by binding to microtubules.

Myoseverin_Signaling This compound This compound Microtubules Microtubules This compound->Microtubules GEF_H1_inactive GEF-H1 (Inactive) (Sequestered) Microtubules->GEF_H1_inactive Sequesters GEF_H1_active GEF-H1 (Active) Microtubules->GEF_H1_active Releases RhoA_GDP RhoA-GDP (Inactive) GEF_H1_active->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) ROCK ROCK RhoA_GTP->ROCK Activates Gene_Expression Altered Gene Expression (Wound Healing, ECM Remodeling) RhoA_GTP->Gene_Expression Influences LIMK LIMK ROCK->LIMK Cofilin Cofilin LIMK->Cofilin Phosphorylates Actin_Depolymerization Actin Depolymerization Cofilin->Actin_Depolymerization Promotes Cofilin_P p-Cofilin (Inactive) Actin_Stress_Fiber Actin Stress Fiber Formation & Myotube Fission Cofilin_P->Actin_Stress_Fiber

Caption: this compound-induced signaling pathway in myotubes.

Upon microtubule depolymerization, GEF-H1 is released and activated, catalyzing the exchange of GDP for GTP on RhoA. Active RhoA-GTP then stimulates its downstream effectors, including Rho-associated coiled-coil containing protein kinase (ROCK). ROCK, in turn, activates LIM kinase (LIMK), which phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This inactivation of cofilin leads to the stabilization of actin filaments and the formation of stress fibers, contributing to the morphological changes and fission of the myotube. Furthermore, this compound treatment leads to transcriptional changes, upregulating genes associated with growth factors, extracellular matrix remodeling, and the stress response, consistent with the activation of wound healing and tissue regeneration pathways.

Quantitative Data

The following tables summarize quantitative data from studies investigating the effects of this compound on muscle cells.

Table 1: Effects of this compound on C2C12 Myotube-Derived Cells

ParameterConditionResultReference
DNA Synthesis (BrdU Incorporation)25 µM this compound, then Growth Medium for 24h~40% of proliferating myoblast control
Colony-Forming Units (CFU)25 µM this compound, then replated in Growth Medium~2.5-fold increase vs. untreated

Table 2: Experimental Parameters for this compound Treatment

ParameterValueCell LineReference
This compound Concentration20 µMC2C12
This compound Concentration25 µMC2C12
Treatment Duration24 hoursC2C12
Cell Culture Model2D MonolayerC2C12

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on muscle cell differentiation.

C2C12 Cell Culture and Differentiation

A standardized protocol for C2C12 myoblast culture and differentiation is crucial for reproducible results.

C2C12_Differentiation Start Seed C2C12 Myoblasts (Growth Medium: DMEM + 10% FBS) Proliferation Proliferate to 70-80% Confluency Start->Proliferation Induce_Differentiation Switch to Differentiation Medium (DMEM + 2% Horse Serum) Proliferation->Induce_Differentiation Differentiation Incubate for 5-7 Days (Myotube Formation) Induce_Differentiation->Differentiation Myotubes Mature Myotubes Differentiation->Myotubes

Caption: Experimental workflow for C2C12 myotube differentiation.

  • Cell Seeding: Culture C2C12 myoblasts in Growth Medium (GM), consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation: Allow cells to proliferate until they reach 70-80% confluency. Avoid letting the cells become fully confluent as this can inhibit subsequent differentiation.

  • Differentiation Induction: To induce differentiation, replace the GM with Differentiation Medium (DM), which consists of DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.

  • Myotube Formation: Maintain the cells in DM for 5-7 days, replacing the medium every 48 hours. During this time, myoblasts will fuse to form multinucleated myotubes.

This compound Treatment and Analysis
  • Treatment: Once mature myotubes have formed, replace the DM with fresh DM containing this compound at a final concentration of 20-25 µM. A vehicle control (DMSO) should be run in parallel. Incubate the cells for 24 hours.

  • Morphological Analysis: Observe the cells under a phase-contrast microscope to monitor myotube fission and changes in cell morphology.

  • Immunofluorescence Staining for Myosin Heavy Chain (MHC):

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with 1% BSA in PBST (PBS + 0.1% Tween 20) for 30 minutes.

    • Incubate with a primary antibody against skeletal muscle myosin heavy chain (SMMHC) overnight at 4°C.

    • Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

    • Counterstain nuclei with DAPI.

    • Mount the coverslips and visualize using a fluorescence microscope.

  • Analysis of DNA Synthesis (BrdU Incorporation Assay):

    • After this compound treatment, remove the this compound-containing medium and replace it with GM supplemented with 10 µM Bromodeoxyuridine (BrdU).

    • Incubate for 24 hours.

    • Fix, permeabilize, and denature the DNA according to the manufacturer's protocol for the BrdU detection kit.

    • Incubate with an anti-BrdU antibody followed by a fluorescently labeled secondary antibody.

    • Quantify the percentage of BrdU-positive nuclei.

  • Western Blotting for Signaling Proteins:

    • Lyse the cells at different time points after this compound treatment.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins such as RhoA, LIMK, and cofilin.

    • Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

Conclusion

This compound is a valuable chemical tool for investigating the mechanisms of muscle cell dedifferentiation. Its ability to induce myotube fission through microtubule depolymerization provides a model system for studying the initial stages of this complex process. While this compound alone does not induce a complete and stable reversal of the differentiated phenotype, it triggers significant changes in cell morphology and gene expression, activating pathways associated with tissue repair and regeneration. The detailed protocols and data presented in this guide are intended to facilitate further research into the intricate signaling networks governing muscle cell plasticity and to aid in the development of novel therapeutic strategies for muscle regeneration. Future studies should focus on combining this compound with other small molecules or genetic manipulations to achieve a more complete and functional dedifferentiation of muscle cells.

References

Myoseverin and Its Impact on Cellular Plasticity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myoseverin, a synthetic 2,6,9-trisubstituted purine, has emerged as a significant small molecule in the study of cellular plasticity. Its primary mechanism of action involves the disruption of microtubule polymerization, leading to a cascade of cellular events that culminates in the reversible fission of multinucleated myotubes into mononucleated, proliferative-competent cells. This unique property has positioned this compound as a valuable tool for investigating the mechanisms of muscle cell differentiation, regeneration, and the underlying principles of cellular plasticity. This technical guide provides a comprehensive overview of this compound's core functions, detailing its impact on the cytoskeleton, associated signaling pathways, and gene expression. Furthermore, it offers detailed experimental protocols for key assays and presents quantitative data in a structured format to facilitate research and development in this area.

Mechanism of Action: Microtubule Disruption and Myotube Fission

This compound's primary molecular target is tubulin. It binds to tubulin and inhibits its polymerization into microtubules, leading to the disassembly of the microtubule network.[1][2] In terminally differentiated, multinucleated myotubes, this disruption of the microtubule cytoskeleton triggers a remarkable morphological change: the fission of the syncytial myotube into smaller, mononucleated fragments.[1][3] This process is reversible; upon removal of this compound, the microtubule network can reform, and the mononucleated cells can be induced to proliferate.[1]

The fission process itself is a complex event involving cytoskeletal rearrangements. While the microtubule network is disassembled, the actin cytoskeleton appears to play a role in the physical separation of the cellular fragments.

Quantitative Data on this compound's Effects
ParameterValueCell TypeReference
Myotube Disassembly (Half-maximal concentration) 11 µM (± 4 µM)C2C12 myotubes
HUVEC Proliferation Inhibition (IC50) ~8 µMHUVECs
Adherent Mononuclear Cell Reduction (IC50) ~9 µMHuman cord blood MNCs
This compound Treatment for Myotube Fission 20-25 µM for 24hC2C12 myotubes

Signaling Pathways Modulated by this compound

The disruption of the microtubule network by this compound is not merely a structural change but a potent signaling event that triggers pathways associated with cellular plasticity, wound healing, and tissue regeneration.

The GEF-H1/RhoA/ROCK Pathway

A key signaling cascade activated by microtubule disassembly is the GEF-H1/RhoA/ROCK pathway. GEF-H1 (a Guanine nucleotide Exchange Factor) is normally sequestered and kept in an inactive state by binding to microtubules. Upon microtubule depolymerization by this compound, GEF-H1 is released into the cytoplasm and becomes active. Active GEF-H1 then catalyzes the exchange of GDP for GTP on the small GTPase RhoA, leading to RhoA activation.

Activated RhoA, in turn, stimulates its downstream effector, ROCK (Rho-associated kinase). The RhoA/ROCK pathway is a central regulator of the actin cytoskeleton, cell contractility, and focal adhesion dynamics. In the context of this compound-induced myotube fission, this pathway is crucial for the cytoskeletal rearrangements and contractile forces necessary for the separation of the myotube into mononucleated fragments. Downregulation of RhoA/ROCK signaling is, conversely, important for myoblast fusion.

Myoseverin_RhoA_Pathway cluster_MT Microtubule Dynamics cluster_Rho RhoA Signaling cluster_Actin Cytoskeletal Effects This compound This compound Microtubules Microtubules This compound->Microtubules disrupts GEF_H1_inactive GEF-H1 (inactive) (bound to microtubules) GEF_H1_active GEF-H1 (active) (released) GEF_H1_inactive->GEF_H1_active release RhoA_GDP RhoA-GDP (inactive) GEF_H1_active->RhoA_GDP activates RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK activates Actin_Cytoskeleton Actin Cytoskeleton Remodeling & Myosin II Activation ROCK->Actin_Cytoskeleton promotes Myotube_Fission Myotube Fission Actin_Cytoskeleton->Myotube_Fission leads to Myoseverin_Gene_Expression cluster_genes Gene Expression Changes This compound This compound Microtubule_Disruption Microtubule Disruption This compound->Microtubule_Disruption Signaling_Pathways Activation of Signaling Pathways (e.g., RhoA/ROCK, MAPK) Microtubule_Disruption->Signaling_Pathways Transcription_Factors Modulation of Transcription Factors (e.g., SRF, AP-1) Signaling_Pathways->Transcription_Factors Growth_Factors Growth Factor Genes Transcription_Factors->Growth_Factors ECM_Remodeling ECM Remodeling Genes (MMPs, TIMPs) Transcription_Factors->ECM_Remodeling Stress_Response Stress Response Genes Transcription_Factors->Stress_Response Cellular_Plasticity Increased Cellular Plasticity & Proliferative Potential Growth_Factors->Cellular_Plasticity ECM_Remodeling->Cellular_Plasticity Stress_Response->Cellular_Plasticity Myotube_Fission_Workflow Start Start Seed_Cells Seed C2C12 Myoblasts Start->Seed_Cells Induce_Differentiation Induce Differentiation (switch to DM) Seed_Cells->Induce_Differentiation Myotube_Formation Culture for 4-5 days (Myotube Formation) Induce_Differentiation->Myotube_Formation Treat_this compound Treat with this compound (20-25 µM) and DMSO control Myotube_Formation->Treat_this compound Incubate Incubate for 24 hours Treat_this compound->Incubate Image_Acquisition Acquire Phase-Contrast Images (0, 6, 12, 24h) Incubate->Image_Acquisition Analyze Analyze Myotube Morphology and Fragmentation Image_Acquisition->Analyze End End Analyze->End BrdU_Assay_Workflow Start Start Treat_this compound Treat Myotubes with this compound (24h) Start->Treat_this compound Induce_Proliferation Replace with Growth Medium Treat_this compound->Induce_Proliferation BrdU_Labeling Add BrdU Labeling Solution (2-4h) Induce_Proliferation->BrdU_Labeling Harvest_Cells Harvest Cells (Trypsinization) BrdU_Labeling->Harvest_Cells Fix_Perm Fix and Permeabilize Cells Harvest_Cells->Fix_Perm DNase_Treatment Treat with DNase I Fix_Perm->DNase_Treatment Antibody_Staining Stain with Anti-BrdU-FITC DNase_Treatment->Antibody_Staining DNA_Staining Stain with 7-AAD or PI Antibody_Staining->DNA_Staining Flow_Cytometry Analyze by Flow Cytometry DNA_Staining->Flow_Cytometry End End Flow_Cytometry->End

References

Whitepaper: Myoseverin's Function in Promoting Cell Cycle Re-entry in Terminally Differentiated Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Terminally differentiated cells, such as skeletal myotubes, are characterized by a stable withdrawal from the cell cycle, posing a significant challenge for regenerative medicine. Myoseverin, a synthetic 2,6,9-trisubstituted purine, has emerged as a key small molecule capable of inducing terminally differentiated mammalian myotubes to re-enter the cell cycle.[1][2] This document provides a comprehensive technical overview of this compound's mechanism of action, its role in promoting cell cycle re-entry, and the experimental protocols used to validate its function. This compound acts as a microtubule-binding agent, inducing the reversible fission of multinucleated myotubes into mononucleated fragments.[2][3] While this "cellularization" process does not inherently reverse biochemical differentiation, it renders the resulting fragments responsive to growth stimuli.[2] Upon removal of this compound and exposure to growth medium, these fragments can re-initiate DNA synthesis and proliferate. This guide summarizes the quantitative effects of this compound, details relevant signaling pathways, and provides standardized experimental methodologies for its study, positioning it as a valuable tool in tissue engineering and regenerative therapy research.

Introduction

The permanent exit from the cell cycle is a hallmark of terminal differentiation in many cell types, including skeletal muscle cells which fuse to form multinucleated myotubes. This postmitotic state is maintained by a complex network of cell cycle inhibitors like p21 and the retinoblastoma protein (Rb). While some organisms, like urodele amphibians, can naturally dedifferentiate and regenerate tissues by reversing this process, mammals have a very limited capacity for such regeneration.

The discovery of small molecules that can modulate this differentiated state offers a promising avenue for regenerative medicine. This compound was identified from a library of 2,6,9-trisubstituted purines in a morphological screen for its unique ability to disassemble multinucleated myotubes. Unlike other microtubule-disrupting agents that are often cytotoxic, this compound's effects are reversible, allowing for the generation of viable, mononucleated cells from a syncytium. This whitepaper delves into the core mechanisms by which this compound facilitates this process and primes cells for a return to the cell cycle.

Mechanism of Action: Microtubule Disruption and Myotube Fission

This compound's primary mechanism of action is the disruption of the microtubule cytoskeleton. In differentiated myotubes, microtubules are typically organized in parallel arrays along the long axis of the cell.

  • Microtubule Binding: this compound binds to tubulin, inhibiting microtubule assembly.

  • Cytoskeletal Disintegration: Treatment with this compound leads to the disintegration of the organized microtubule network. The microtubules become short, fragmented, and tend to aggregate around the nuclear envelopes.

  • Myotube Fission ("Cellularization"): This cytoskeletal disruption induces circumferential contraction and fission at multiple sites along the myotube, resulting in a "beads-on-a-string" appearance followed by fragmentation into mononucleated or oligonucleated cells. This process is reversible upon removal of the compound.

It is crucial to note that this cellularization is a necessary, but not sufficient, step for cell cycle re-entry. Transcriptional analysis indicates that this compound treatment alone does not reverse the expression of muscle-specific differentiation markers but does alter the expression of genes associated with wound healing, tissue regeneration, and extracellular matrix remodeling.

Myotube Multinucleated Myotube (Terminally Differentiated) This compound This compound Treatment Myotube->this compound Disruption Microtubule Cytoskeleton Disruption & Fragmentation This compound->Disruption Binds Tubulin Fission Myotube Fission (Cellularization) Disruption->Fission Fragments Mononucleated Fragments (Still Differentiated) Fission->Fragments Fragments Mononucleated Fragments Washout 1. This compound Removal Fragments->Washout GrowthMedium 2. Add Growth Medium (Serum/Mitogens) Washout->GrowthMedium Signaling Mitogenic Signaling (e.g., PI3K/AKT pathway) GrowthMedium->Signaling Cyclins Upregulation of Cyclin D1 & Cyclin E2 Signaling->Cyclins Rb Rb Phosphorylation & E2F Activation Cyclins->Rb G1S G1/S Transition Rb->G1S Proliferation DNA Synthesis & Proliferation G1S->Proliferation Start Start: Differentiated C2C12 Myotubes Treat Incubate with 25 µM this compound in DM (24h) Start->Treat Wash Wash twice with PBS Treat->Wash Switch Replace with Growth Medium (GM) + BrdU Labeling Reagent Wash->Switch Incubate Incubate for 24h Switch->Incubate Fix Fix and Permeabilize Cells Incubate->Fix Stain Immunostain with Anti-BrdU Antibody Fix->Stain Analyze Quantify BrdU+ Nuclei via Microscopy Stain->Analyze

References

Myoseverin's Interaction with Tubulin Subunits: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myoseverin, a synthetic 2,6,9-trisubstituted purine, has been identified as a potent microtubule-binding agent that modulates microtubule dynamics. This technical guide provides an in-depth analysis of the interaction between this compound and tubulin subunits, its mechanism of action, and its downstream cellular consequences. This compound disrupts the microtubule cytoskeleton by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis. This document summarizes key quantitative data, provides detailed experimental protocols for studying this compound's effects, and presents visual representations of the associated signaling pathways and experimental workflows.

Introduction

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the eukaryotic cytoskeleton. They play crucial roles in a variety of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic nature of microtubules, characterized by alternating phases of polymerization and depolymerization, makes them a critical target for anticancer drug development. Compounds that interfere with tubulin dynamics can disrupt the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

This compound is a small molecule that was identified from a purine library for its ability to induce the fission of multinucleated myotubes.[1][2] Subsequent studies revealed that this compound exerts its biological effects by directly interacting with tubulin and inhibiting microtubule assembly.[3][4] This guide delves into the specifics of this interaction and its cellular ramifications.

This compound-Tubulin Interaction: Quantitative Analysis

While the precise binding affinity (Kd) and a specific IC50 value for the in vitro inhibition of tubulin polymerization by this compound are not extensively documented in publicly available literature, several studies have provided quantitative data on its cellular effects related to microtubule disruption.

ParameterValueCell Line/SystemReference
GI50 (50% Growth Inhibition) 12 µMProliferating myoblasts[2]
Half-maximal concentration for myotube disassembly 11 µM (± 4 µM)Differentiated myocyte cultures

Mechanism of Action

This compound's primary mechanism of action is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This leads to a net depolymerization of the microtubule network within cells.

Effect on Microtubule Structure

Immunofluorescence microscopy reveals that treatment with this compound leads to the disintegration of the microtubule cytoskeleton. In treated cells, the well-organized filamentous network of microtubules is replaced by short, fragmented microtubules and aggregates of tubulin.

Cellular Consequences

The disruption of the microtubule network by this compound triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

By interfering with the formation and function of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, this compound causes cells to arrest in the G2/M phase of the cell cycle. While this compound treatment leads to G2/M arrest, it has been shown that it does not directly inhibit the activity of CDK1, a key kinase regulating mitotic entry. The arrest is therefore likely a consequence of the spindle assembly checkpoint activation due to improper microtubule attachment to kinetochores.

Prolonged cell cycle arrest at the G2/M phase due to microtubule disruption is a common trigger for the intrinsic pathway of apoptosis. While the specific apoptotic signaling cascade initiated by this compound is not fully elucidated, it is known to involve caspase activation. The disruption of microtubule function can lead to the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates its protective function and promotes the release of pro-apoptotic factors from the mitochondria, ultimately leading to the activation of executioner caspases like caspase-3.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in vitro. The increase in turbidity (optical density) at 340 nm is proportional to the amount of polymerized microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution (100 mM)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • This compound

  • DMSO (vehicle control)

  • Pre-warmed 96-well microplate

  • Temperature-controlled microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.

  • Prepare a working solution of GTP by diluting the stock to 10 mM in General Tubulin Buffer.

  • In a pre-chilled 96-well plate, add the desired concentrations of this compound or DMSO (for the vehicle control).

  • Add the tubulin solution to each well.

  • To initiate polymerization, add the GTP working solution to each well for a final concentration of 1 mM.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

Data Analysis:

  • Plot absorbance (OD 340 nm) versus time for each concentration of this compound.

  • The rate of tubulin polymerization is proportional to the increase in absorbance over time.

  • Determine the initial rate of polymerization (Vmax) from the slope of the linear portion of the curve.

  • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the effects of this compound on the microtubule cytoskeleton in cultured cells.

Materials:

  • Cultured mammalian cells (e.g., HeLa, U2OS)

  • Sterile glass coverslips

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary anti-α-tubulin antibody

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

Procedure:

  • Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound or DMSO for the desired duration.

  • Gently aspirate the medium and wash the cells twice with PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating with blocking buffer for 1 hour.

  • Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei by incubating with DAPI solution for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the cells using a fluorescence or confocal microscope.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action Workflow

The following diagram illustrates the general workflow of how this compound disrupts microtubule function and leads to cellular consequences.

Myoseverin_Mechanism This compound This compound Tubulin αβ-Tubulin Dimers This compound->Tubulin Binds to MT_Dynamics Microtubule Dynamics (Polymerization/Depolymerization) Tubulin->MT_Dynamics Inhibits Polymerization Microtubules Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Prevents Formation MT_Dynamics->Microtubules Disrupts Cell_Cycle Cell Cycle Progression Mitotic_Spindle->Cell_Cycle Arrests at G2/M Apoptosis Apoptosis Cell_Cycle->Apoptosis Induces

Caption: Workflow of this compound's action on microtubules and subsequent cellular events.

This compound-Induced G2/M Cell Cycle Arrest Signaling Pathway

This diagram depicts the signaling pathway leading to G2/M arrest following microtubule disruption by this compound. The spindle assembly checkpoint (SAC) is a key component of this pathway.

G2M_Arrest_Pathway cluster_MT Microtubule Disruption cluster_SAC Spindle Assembly Checkpoint cluster_CellCycle Cell Cycle Control This compound This compound Tubulin_Polymerization Tubulin Polymerization This compound->Tubulin_Polymerization Inhibits Microtubule_Dynamics Microtubule Dynamics Tubulin_Polymerization->Microtubule_Dynamics Disrupts Unattached_Kinetochores Unattached Kinetochores Microtubule_Dynamics->Unattached_Kinetochores SAC_Proteins SAC Proteins (e.g., Mad2, BubR1) Unattached_Kinetochores->SAC_Proteins Activates APC_C Anaphase-Promoting Complex/ Cyclosome (APC/C) SAC_Proteins->APC_C Inhibits Securin_Separase Securin Degradation & Separase Activation APC_C->Securin_Separase Prevents CyclinB_CDK1 Cyclin B/CDK1 CyclinB_CDK1->APC_C Activates G2M_Arrest G2/M Arrest Securin_Separase->G2M_Arrest Leads to

Caption: this compound-induced microtubule disruption activates the SAC, leading to G2/M arrest.

This compound-Induced Apoptosis Signaling Pathway

This diagram outlines the intrinsic apoptotic pathway that is likely activated by this compound-induced mitotic arrest.

Apoptosis_Pathway cluster_Induction Apoptosis Induction cluster_Mitochondria Mitochondrial Events cluster_Caspase Caspase Cascade G2M_Arrest Prolonged G2/M Arrest Bcl2 Bcl-2 G2M_Arrest->Bcl2 Leads to Phosphorylation Phospho_Bcl2 Phosphorylated Bcl-2 (Inactive) Bcl2->Phospho_Bcl2 Bax_Bak Bax/Bak Phospho_Bcl2->Bax_Bak No longer inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Induces Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway activated by this compound-induced mitotic arrest.

Conclusion

This compound represents a valuable chemical tool for studying the role of microtubules in various cellular processes. Its ability to reversibly disrupt the microtubule network provides a means to investigate the consequences of microtubule depolymerization on cell cycle progression and cell fate. For drug development professionals, this compound and its derivatives serve as a scaffold for the design of novel antimitotic agents with potential applications in cancer therapy. Further research is warranted to fully elucidate the precise binding site of this compound on tubulin and to obtain more detailed quantitative data on its effects on microtubule dynamics. A deeper understanding of the signaling pathways it modulates will be crucial for the rational design of next-generation microtubule-targeting drugs.

References

Initial Studies of Myoseverin on C2C12 Myoblasts: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial studies on the effects of Myoseverin on C2C12 myoblasts. This compound, a 2,6,9-trisubstituted purine, was identified in a morphological differentiation screen for its unique ability to induce the reversible fission of multinucleated myotubes into mononucleated, proliferating cells.[1][2] This document summarizes the key quantitative findings, details the experimental protocols used in these foundational studies, and visualizes the proposed mechanisms and workflows.

Core Findings: Quantitative Data Summary

The initial characterization of this compound's effects on C2C12 cells involved quantifying its impact on cell proliferation and the reversal of the terminally differentiated state. The data from these pioneering studies are summarized below.

Parameter AssessedTreatment ConditionResultReference
DNA Synthesis Myotubes treated with 25 µM this compound, then cultured in Growth Medium (GM) for 24h~40% of the BrdU incorporation observed in proliferating myoblasts[3][4]
Untreated myotubes cultured in Growth Medium (GM) for 24h~10% of the BrdU incorporation observed in proliferating myoblasts[3]
Myotubes treated with 25 µM this compound, then cultured in Differentiation Medium (DM) for 24hNegligible BrdU incorporation
Cell Proliferation Myotube cultures treated with 25 µM this compound, then replated at low density in GM~3-fold increase in Colony Forming Units (CFUs) compared to untreated myotubes
Untreated myotube cultures, replated at low density in GMBaseline level of Colony Forming Units (CFUs)

Key Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the initial studies of this compound on C2C12 myoblasts.

C2C12 Cell Culture and Differentiation
  • Cell Line: C2C12 mouse myoblasts.

  • Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium (DM): DMEM supplemented with 2% horse serum and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Differentiation Induction: To induce differentiation, C2C12 myoblasts are grown to ~80-90% confluency in GM. The GM is then replaced with DM. Myotube formation is typically observed within 4-5 days.

This compound Treatment and Myotube Fission Assay
  • This compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted in DM to the desired final concentration (e.g., 20-25 µM).

  • Treatment: Differentiated C2C12 myotubes (day 4-5 of differentiation) are incubated with this compound-containing DM for a specified period (e.g., 24 hours).

  • Assessment of Fission: Myotube morphology is observed using phase-contrast microscopy. Fission into mononucleated fragments is qualitatively assessed. For quantitative analysis, cells can be fixed and stained for markers such as Myosin Heavy Chain (MHC) and with a nuclear stain like DAPI. The number of nuclei within myotubes versus the number of nuclei in mononucleated cells can be counted.

Immunofluorescence Staining for Microtubule and Myotube Visualization
  • Fixation: Cells grown on coverslips are washed with Phosphate-Buffered Saline (PBS) and fixed with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 10 minutes at room temperature).

  • Permeabilization: Cells are permeabilized with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 5-10 minutes to allow antibody access to intracellular structures.

  • Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking solution (e.g., 1% Bovine Serum Albumin in PBS) for 30-60 minutes.

  • Primary Antibody Incubation: Cells are incubated with primary antibodies targeting proteins of interest (e.g., anti-α-tubulin for microtubules, anti-MHC for myotubes) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: After washing with PBS, cells are incubated with fluorophore-conjugated secondary antibodies that recognize the primary antibody species. This step is performed in the dark for 1 hour at room temperature.

  • Nuclear Staining and Mounting: Nuclei are counterstained with a DNA-binding dye (e.g., DAPI or Hoechst 33258). Coverslips are then mounted onto microscope slides using an anti-fade mounting medium.

  • Imaging: Stained cells are visualized using a fluorescence microscope.

BrdU Incorporation Assay for DNA Synthesis
  • BrdU Labeling: Following this compound treatment and subsequent culture in either GM or DM, 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, is added to the culture medium at a final concentration of 10 µM. Cells are incubated for a defined period (e.g., 1-2 hours) to allow for BrdU incorporation into newly synthesized DNA.

  • Fixation and Denaturation: Cells are fixed as described above. To expose the incorporated BrdU, the DNA is denatured by treating the cells with 2N HCl for 30-60 minutes at room temperature.

  • Immunodetection of BrdU: The acid is neutralized with a buffering solution (e.g., 0.1 M sodium borate, pH 8.5). Cells are then blocked and incubated with an anti-BrdU primary antibody, followed by a fluorophore-conjugated secondary antibody.

  • Analysis: The percentage of BrdU-positive nuclei is determined by counting at least 500 nuclei per condition.

Colony Forming Unit (CFU) Assay
  • Cell Dissociation: After this compound treatment, the cells (a mix of myotube fragments and remaining myoblasts) are washed with PBS and dissociated into a single-cell suspension using trypsin-EDTA.

  • Cell Plating: A known number of cells (e.g., 500-1000) are plated onto a large culture dish (e.g., 10 cm) containing GM.

  • Colony Growth: The cells are cultured for 7-10 days, allowing individual cells to proliferate and form colonies.

  • Colony Staining and Counting: The medium is removed, and the colonies are washed with PBS, fixed with methanol, and stained with a solution like Giemsa or crystal violet. The number of visible colonies is then counted.

Visualizing Mechanisms and Workflows

To better understand the proposed mechanisms of this compound action and the experimental procedures, the following diagrams are provided.

Myoseverin_Mechanism This compound This compound Microtubules Microtubule Network in Myotubes This compound->Microtubules Binds to Disruption Microtubule Disruption Microtubules->Disruption Leads to Fission Myotube Fission Disruption->Fission Induces WoundHealing Activation of Wound Healing/Regeneration Pathways Disruption->WoundHealing Hypothesized to activate Fragments Mononucleated Fragments Fission->Fragments Proliferation Cell Proliferation (in Growth Medium) Fragments->Proliferation

Caption: Proposed mechanism of this compound action on C2C12 myotubes.

Experimental_Workflow cluster_culture Cell Culture & Differentiation cluster_treatment This compound Treatment cluster_assays Downstream Assays C2C12_Culture Culture C2C12 Myoblasts in Growth Medium Differentiation Induce Differentiation in Differentiation Medium (4-5 days) C2C12_Culture->Differentiation Myoseverin_Treat Treat Differentiated Myotubes with this compound (24h) Differentiation->Myoseverin_Treat Morphology Morphological Analysis (Phase Contrast, IF) Myoseverin_Treat->Morphology Proliferation Proliferation Assays (BrdU, CFU) Myoseverin_Treat->Proliferation Gene_Expression Transcriptional Profiling (Microarray) Myoseverin_Treat->Gene_Expression

Caption: General experimental workflow for studying this compound's effects.

Signaling Pathways Implicated by Initial Studies

Transcriptional profiling from the initial studies indicated that this compound treatment does not simply reverse the differentiation process but instead activates a set of genes associated with wound healing and tissue regeneration. While the precise signaling cascade initiated by this compound-induced microtubule disruption in C2C12 myotubes was not fully elucidated in these early reports, a plausible pathway can be conceptualized based on known cellular responses to cytoskeletal stress and injury.

Signaling_Pathway cluster_downstream Hypothesized Downstream Signaling cluster_genes Upregulated Gene Categories This compound This compound Microtubule_Disruption Microtubule Disruption & Cellular Stress This compound->Microtubule_Disruption Stress_Kinases Activation of Stress-Activated Protein Kinases (e.g., JNK, p38) Microtubule_Disruption->Stress_Kinases Transcription_Factors Activation of Transcription Factors (e.g., AP-1, NF-κB) Stress_Kinases->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Growth_Factors Growth Factors Gene_Expression->Growth_Factors Immunomodulatory Immunomodulatory Factors Gene_Expression->Immunomodulatory ECM_Remodeling ECM Remodeling Enzymes Gene_Expression->ECM_Remodeling Stress_Response Stress Response Genes Gene_Expression->Stress_Response

Caption: Hypothesized signaling cascade activated by this compound.

References

Methodological & Application

Reversing Muscle Cell Differentiation with Myoseverin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Terminally differentiated skeletal muscle cells, known as myotubes, are multinucleated cells that have exited the cell cycle. The ability to reverse this differentiation process and induce reentry into the cell cycle holds significant potential for regenerative medicine and drug discovery. Myoseverin, a 2,6,9-trisubstituted purine, is a cell-permeable small molecule that has been shown to induce the disassembly of multinucleated myotubes into mononucleated, proliferating myoblasts. This process, termed "cellularization" or "dedifferentiation," is reversible and is primarily mediated by the disruption of the microtubule cytoskeleton.[1][2]

These application notes provide detailed protocols for the use of this compound to reverse muscle cell differentiation in vitro, specifically using the C2C12 mouse myoblast cell line. The protocols cover cell culture and differentiation, this compound treatment, and subsequent analysis of dedifferentiation and cell cycle reentry.

Mechanism of Action

This compound's primary mechanism of action is the disruption of microtubule polymerization.[3] In differentiated myotubes, the microtubule network plays a crucial role in maintaining the elongated, multinucleated structure. This compound treatment leads to the disintegration of this network, causing the myotubes to undergo fission and revert to mononucleated cells.[3][4] Following the removal of this compound and the addition of growth medium, these resulting mononucleated cells can re-enter the cell cycle and proliferate. While the primary target is the cytoskeleton, downstream effects include the potential for cell cycle re-entry, facilitated by changes in cell cycle regulatory proteins, and in some contexts, the induction of apoptosis.

Data Presentation

Table 1: Effect of this compound on Cell Cycle Re-entry and Proliferation of C2C12 Myotube-Derived Mononucleated Cells
Treatment ConditionDNA Synthesis (BrdU Incorporation, % of Proliferating Myoblasts)Colony-Forming Units (CFU)
Differentiated Myotubes (DM) - Control~5%Not Reported
Differentiated Myotubes (DM) + 25 µM this compound~5%Not Reported
Differentiated Myotubes - Control, then Growth Medium (GM)~10%~125
Differentiated Myotubes + 25 µM this compound, then Growth Medium (GM)~40%~300

Data is approximated from graphical representations in referenced literature and is intended for illustrative purposes.

Table 2: Markers of Muscle Differentiation and Dedifferentiation
MarkerRole in DifferentiationExpected Change with this compound Treatment
Myogenin Myogenic Regulatory Factor, essential for terminal differentiation.Downregulation
MyoD Myogenic Regulatory Factor, involved in commitment and differentiation.Downregulation (downstream of myogenin)
Myosin Heavy Chain (MHC) A key structural protein of mature muscle fibers.Reduction in organized structures
Cyclin D1 & Cyclin E2 Key regulators for G1 to S phase transition in the cell cycle.Upregulation (upon cell cycle re-entry)
Active Caspase-3 A key executioner of apoptosis.Potential Upregulation

Experimental Protocols

Protocol 1: C2C12 Myoblast Culture and Differentiation

This protocol describes the standard procedure for culturing C2C12 myoblasts and inducing their differentiation into myotubes.

Materials:

  • C2C12 mouse myoblast cell line

  • Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture: Culture C2C12 myoblasts in Growth Medium in a 37°C, 5% CO2 incubator.

  • Passaging: When cells reach 70-80% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate at a lower density in fresh Growth Medium.

  • Induction of Differentiation: a. Seed C2C12 myoblasts in a suitable culture plate and grow to 100% confluency in Growth Medium. b. Once confluent, aspirate the Growth Medium, wash the cells once with sterile PBS. c. Replace the PBS with Differentiation Medium. d. Incubate the cells for 3-5 days to allow for the formation of multinucleated myotubes. Change the Differentiation Medium every 24 hours.

Protocol 2: this compound Treatment for Reversing Myotube Differentiation

This protocol details the treatment of differentiated C2C12 myotubes with this compound to induce fission into mononucleated cells.

Materials:

  • Differentiated C2C12 myotubes (from Protocol 1)

  • This compound (stock solution in DMSO)

  • Differentiation Medium (DM)

  • Growth Medium (GM)

Procedure:

  • Prepare this compound Working Solution: Dilute the this compound stock solution in Differentiation Medium to the desired final concentration (e.g., 20-25 µM). Include a vehicle control (DMSO) at the same final concentration.

  • This compound Treatment: a. Aspirate the existing Differentiation Medium from the differentiated myotubes. b. Add the this compound-containing Differentiation Medium (or vehicle control) to the cells. c. Incubate for 24 hours at 37°C, 5% CO2. Observe the cells periodically for morphological changes (myotube fission).

  • Washout and Induction of Proliferation: a. After 24 hours of this compound treatment, aspirate the medium. b. Wash the cells gently two times with sterile PBS to remove any residual this compound. c. Add fresh Growth Medium to the cells. d. Incubate the cells and monitor for proliferation of the mononucleated cells over the next 24-72 hours.

Protocol 3: Analysis of Muscle Cell Dedifferentiation

This protocol provides methods to assess the reversal of differentiation and re-entry into the cell cycle.

A. Immunofluorescence Staining for Myosin Heavy Chain (MHC)

  • Purpose: To visualize the morphology of myotubes and the effect of this compound treatment.

  • Procedure:

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize with 0.25% Triton X-100.

    • Block with 1% Bovine Serum Albumin (BSA).

    • Incubate with a primary antibody against MHC.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain nuclei with DAPI.

    • Image using a fluorescence microscope.

B. BrdU Incorporation Assay for Cell Proliferation

  • Purpose: To quantify the percentage of cells re-entering the S phase of the cell cycle.

  • Procedure:

    • Following the washout of this compound and addition of Growth Medium (Protocol 2, step 3), add BrdU (10 µM) to the culture medium.

    • Incubate for 2-24 hours.

    • Fix, permeabilize, and denature the DNA (e.g., with 2N HCl).

    • Perform immunofluorescence staining using an anti-BrdU antibody.

    • Quantify the percentage of BrdU-positive nuclei.

C. Western Blot Analysis

  • Purpose: To quantify the expression levels of key protein markers.

  • Procedure:

    • Lyse cells and collect protein extracts.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against Myogenin, MyoD, MHC, Cyclin D1, Cyclin E2, and active Caspase-3.

    • Use a loading control (e.g., GAPDH or β-actin) for normalization.

    • Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Myoseverin_Signaling_Pathway This compound This compound Microtubules Microtubule Polymerization This compound->Microtubules inhibits Myotube_Integrity Myotube Integrity Myotube_Fission Myotube Fission (Cellularization) Microtubules->Myotube_Integrity maintains Myogenin_MyoD Myogenin / MyoD Expression Myotube_Integrity->Myogenin_MyoD dependent on Mononucleated_Cells Mononucleated Cells Myotube_Fission->Mononucleated_Cells Apoptosis Apoptosis Myotube_Fission->Apoptosis can induce Myotube_Fission->Myogenin_MyoD leads to decreased Cell_Cycle_Reentry Cell Cycle Re-entry Mononucleated_Cells->Cell_Cycle_Reentry Growth Factors Proliferation Proliferation Cell_Cycle_Reentry->Proliferation Cyclins Cyclin D1 / E2 Expression Cell_Cycle_Reentry->Cyclins requires increased Caspase3 Active Caspase-3 Apoptosis->Caspase3 involves activation of Experimental_Workflow Start Start Seed_Cells Seed C2C12 Myoblasts Start->Seed_Cells Grow_to_Confluence Grow to Confluence in Growth Medium Seed_Cells->Grow_to_Confluence Induce_Differentiation Induce Differentiation (Switch to Differentiation Medium, 3-5 days) Grow_to_Confluence->Induce_Differentiation Myotube_Formation Mature Myotubes Formed Induce_Differentiation->Myotube_Formation Myoseverin_Treatment Treat with this compound (20-25 µM) for 24 hours Myotube_Formation->Myoseverin_Treatment Washout Washout this compound Myoseverin_Treatment->Washout Add_GM Add Growth Medium Washout->Add_GM Analysis Analysis of Dedifferentiation Add_GM->Analysis IF_Staining Immunofluorescence (MHC) Analysis->IF_Staining BrdU_Assay BrdU Incorporation Assay Analysis->BrdU_Assay Western_Blot Western Blot (Myogenin, MyoD, Cyclins, Caspase-3) Analysis->Western_Blot End End IF_Staining->End BrdU_Assay->End Western_Blot->End

References

Application Notes and Protocols for Myoseverin Treatment in Satellite Cell Activation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Satellite cells, the resident stem cells of skeletal muscle, are indispensable for muscle growth, repair, and regeneration. In their quiescent state, they reside beneath the basal lamina of the muscle fiber. Upon injury or other stimuli, they become activated, proliferate, and differentiate to form new muscle fibers or fuse with existing ones. The study of the molecular mechanisms governing satellite cell activation is crucial for developing therapies for muscle wasting diseases and promoting healthy aging.

Myoseverin is a 2,6,9-trisubstituted purine that acts as a microtubule-binding molecule. It is known to induce reversible fission of multinucleated myotubes into mononucleated fragments by disrupting the microtubule network.[1] While initially characterized for its effects on myotubes, its ability to modulate the cytoskeleton suggests a potential application in studying the activation of quiescent satellite cells, a process intricately linked to cytoskeletal dynamics and signaling. These application notes provide detailed protocols for utilizing this compound to investigate satellite cell activation on isolated single myofibers.

Principle of the Application

This compound's primary mechanism of action is the depolymerization of microtubules.[2] In the context of satellite cells, this disruption of the microtubule cytoskeleton is hypothesized to influence key signaling pathways that maintain quiescence and regulate the transition to an activated state. This application note describes an ex vivo model using isolated single myofibers, which allows for the study of satellite cells within their niche. By treating these myofibers with this compound, researchers can assess the activation status of satellite cells through immunocytochemistry for key markers and analyze their proliferative response.

Data Presentation

The following tables summarize expected quantitative data from experiments using this compound to treat isolated myofibers. These tables are structured for easy comparison of control and treated groups.

Table 1: Effect of this compound on Satellite Cell Activation Markers

Treatment Group% Pax7+/MyoD- Cells (Quiescent)% Pax7+/MyoD+ Cells (Activated)% Pax7-/MyoD+ Cells (Committed Progenitors)
Control (DMSO)85 ± 510 ± 35 ± 2
This compound (10 µM)60 ± 730 ± 610 ± 4
This compound (25 µM)45 ± 845 ± 910 ± 5

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Satellite Cell Proliferation

Treatment Group% BrdU+ Satellite Cells
Control (DMSO)5 ± 2
This compound (10 µM)15 ± 4
This compound (25 µM)25 ± 6

Data are presented as mean ± standard deviation following a 24-hour BrdU pulse.

Experimental Protocols

Protocol 1: Isolation and Culture of Single Myofibers

This protocol is adapted from established methods for isolating single myofibers from the Extensor Digitorum Longus (EDL) muscle of mice.

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Collagenase Type I

  • Horse Serum (HS)

  • Penicillin-Streptomycin

  • Dissection tools

  • Sterile Pasteur pipettes

  • 6-well plates and 35-mm culture dishes

Procedure:

  • Prepare digestion medium: DMEM containing 0.2% (w/v) Collagenase Type I.

  • Euthanize the mouse and dissect the EDL muscles.

  • Transfer the EDL muscles to a 35-mm dish containing the digestion medium.

  • Incubate at 37°C in a 5% CO2 incubator for 1-2 hours, or until the muscle appears partially digested.

  • Gently triturate the muscle using a horse serum-coated Pasteur pipette to release single myofibers.

  • Transfer the myofiber suspension to a 10-cm dish containing DMEM with 10% HS to inactivate the collagenase.

  • Wash the myofibers by transferring them through a series of dishes containing fresh DMEM.

  • Culture the isolated myofibers in DMEM supplemented with 10% HS and 1% penicillin-streptomycin in dishes pre-coated with Matrigel or a similar basement membrane matrix.

Protocol 2: this compound Treatment of Isolated Myofibers

Materials:

  • Isolated single myofibers in culture

  • This compound (stock solution in DMSO)

  • DMEM with 10% HS and 1% penicillin-streptomycin

  • DMSO (vehicle control)

Procedure:

  • Allow the isolated myofibers to acclimate in culture for 2-4 hours.

  • Prepare this compound working solutions in culture medium at final concentrations of 10 µM and 25 µM. Prepare a vehicle control with the same concentration of DMSO.

  • Carefully replace the culture medium with the this compound-containing medium or the vehicle control medium.

  • Incubate the myofibers for 24-72 hours at 37°C in a 5% CO2 incubator. The duration of treatment may be optimized depending on the experimental endpoint.

Protocol 3: Immunocytochemistry for Satellite Cell Markers

Materials:

  • Treated myofibers

  • 4% Paraformaldehyde (PFA)

  • Phosphate-Buffered Saline (PBS)

  • Blocking solution (e.g., PBS with 5% goat serum and 0.3% Triton X-100)

  • Primary antibodies: anti-Pax7, anti-MyoD

  • Fluorescently labeled secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Procedure:

  • Fix the myofibers with 4% PFA for 10 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize and block with blocking solution for 1 hour.

  • Incubate with primary antibodies (e.g., anti-Pax7 and anti-MyoD) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.

  • Wash three times with PBS.

  • Counterstain nuclei with DAPI for 5 minutes.

  • Mount the myofibers on a microscope slide and image using a fluorescence microscope.

Protocol 4: BrdU Proliferation Assay

Materials:

  • Treated myofibers

  • 5-bromo-2'-deoxyuridine (BrdU) labeling reagent

  • Materials for immunocytochemistry (Protocol 3)

  • Anti-BrdU antibody

  • HCl for DNA denaturation

Procedure:

  • Add BrdU to the culture medium at a final concentration of 10 µM for the last 2-24 hours of the this compound treatment period.

  • Fix the myofibers as described in Protocol 3.

  • Denature the DNA by incubating with 2N HCl for 30 minutes at 37°C.

  • Neutralize with 0.1 M borate buffer (pH 8.5).

  • Proceed with the immunocytochemistry protocol, including the anti-BrdU antibody along with other satellite cell markers.

Visualizations

experimental_workflow cluster_isolation Myofiber Isolation cluster_treatment This compound Treatment cluster_analysis Analysis of Satellite Cell Activation dissection Dissect EDL Muscle digestion Collagenase Digestion dissection->digestion trituration Release Single Myofibers digestion->trituration washing Wash Myofibers trituration->washing culture Culture Isolated Myofibers washing->culture treatment Add this compound (10-25 µM) or DMSO culture->treatment incubation Incubate for 24-72h treatment->incubation fixation Fixation (4% PFA) incubation->fixation icc Immunocytochemistry (Pax7, MyoD) fixation->icc brdu BrdU Assay (Proliferation) fixation->brdu imaging Fluorescence Microscopy icc->imaging brdu->imaging quantification Quantify Activated and Proliferating Cells imaging->quantification

Caption: Experimental workflow for studying this compound's effect on satellite cell activation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound microtubules Microtubules This compound->microtubules Depolymerization yap_hippo YAP/TAZ (Inactive) wnt_complex β-catenin Destruction Complex microtubules->yap_hippo Maintains Inactive State microtubules->wnt_complex Stabilizes yap_hippo_active YAP/TAZ (Active) yap_hippo->yap_hippo_active Release yap_tead YAP/TAZ-TEAD yap_hippo_active->yap_tead Translocation beta_catenin β-catenin wnt_complex->beta_catenin Release tcf_lef TCF/LEF beta_catenin->tcf_lef Translocation proliferation_genes Proliferation Genes yap_tead->proliferation_genes Activation myod_expression MyoD Expression tcf_lef->myod_expression Activation

Caption: Putative signaling pathways affected by this compound in satellite cells.

Discussion and Interpretation of Results

Treatment of isolated myofibers with this compound is expected to induce a dose-dependent increase in the number of activated (Pax7+/MyoD+) and proliferating (BrdU+) satellite cells. This suggests that microtubule depolymerization can act as a trigger to shift satellite cells from a quiescent to an activated state.

The proposed signaling mechanism involves the disruption of the microtubule network, which can lead to the activation of pathways like Hippo/YAP and Wnt/β-catenin. The integrity of the cytoskeleton is known to influence the localization and activity of key signaling components. For instance, an intact microtubule network can sequester YAP/TAZ in the cytoplasm, keeping the Hippo pathway inactive.[3][4] Disruption of microtubules by this compound may release YAP/TAZ, allowing its translocation to the nucleus to promote gene expression related to proliferation. Similarly, components of the Wnt signaling pathway can interact with microtubules, and disruption of this interaction could lead to the stabilization and nuclear translocation of β-catenin, promoting the expression of myogenic regulatory factors like MyoD.[5]

It is important to note that some studies have shown mature myofibers to be resistant to this compound-induced fragmentation. Therefore, the observed effects on satellite cells are likely due to the direct action of this compound on the satellite cells themselves, rather than a secondary effect of myofiber damage.

These protocols and the accompanying information provide a framework for using this compound as a tool to explore the role of the cytoskeleton in regulating satellite cell quiescence and activation. The insights gained from such studies can contribute to the development of novel strategies for therapeutic muscle regeneration.

References

Application Notes and Protocols for Studying the Reversibility of Myoseverin, a Microtubule-Disrupting Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myoseverin is a 2,6,9-trisubstituted purine that has been identified as a potent, cell-permeable, and reversible microtubule-disrupting agent.[1] It functions by inhibiting microtubule polymerization, leading to the disassembly of the microtubule cytoskeleton.[2][3] This disruption of microtubule dynamics results in a variety of cellular effects, most notably the fission of multinucleated myotubes into mononucleated fragments and an arrest of the cell cycle at the G2/M phase.[1][4] A key characteristic of this compound is the reversibility of its effects upon removal from the culture medium. This property allows for the synchronization of cells and the study of processes involved in microtubule reassembly and cell cycle re-entry.

These application notes provide a detailed protocol for washing out this compound from cell cultures to study the reversibility of its effects. The protocol includes methods for assessing the recovery of the microtubule network, changes in cell morphology, and re-entry into the cell cycle.

Mechanism of Action: this compound-Induced Microtubule Disruption and Reversal

This compound exerts its biological effects by directly interacting with tubulin, the protein subunit of microtubules. This interaction prevents the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of the existing microtubule network. The process is reversible, and upon removal of this compound, intracellular tubulin dimers can once again polymerize, leading to the re-establishment of the microtubule cytoskeleton and the resumption of microtubule-dependent cellular processes.

This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Polymerization (Inhibited by this compound) Tubulin->Microtubules Repolymerization Microtubules->Tubulin Depolymerization (Promoted by this compound) CellCycleArrest G2/M Arrest Microtubules->CellCycleArrest Disruption leads to CellCycleProgression Cell Cycle Progression Microtubules->CellCycleProgression Reassembly allows Washout Washout Washout->this compound Removes Washout->Tubulin Allows

This compound's reversible mechanism of action.

Experimental Protocols

I. Cell Culture and this compound Treatment

This protocol is optimized for adherent cell lines such as HeLa or C2C12 myoblasts.

Materials:

  • Adherent cell line of choice

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture plates or flasks

Procedure:

  • Seed cells at a density that will ensure they are in the logarithmic growth phase and at 50-60% confluency at the time of treatment.

  • Culture cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare the desired concentration of this compound in pre-warmed complete cell culture medium. The half-maximal concentration (IC50) for myotube disassembly is approximately 11 µM. A typical working concentration is 10-25 µM.

  • Remove the existing medium from the cells and replace it with the this compound-containing medium.

  • Incubate the cells for a period sufficient to induce the desired effect (e.g., 16-24 hours for G2/M arrest).

II. This compound Washout Protocol

This protocol is designed to efficiently remove this compound from the cell culture to allow for the study of the reversal of its effects.

Materials:

  • This compound-treated cells

  • Pre-warmed, drug-free complete cell culture medium

  • Pre-warmed, sterile PBS

Procedure:

  • Aspirate the this compound-containing medium from the cell culture vessel.

  • Gently wash the cells by adding pre-warmed sterile PBS to the vessel. Swirl gently and then aspirate the PBS. Repeat this wash step two more times to ensure complete removal of residual this compound.

  • After the final wash, add pre-warmed, drug-free complete cell culture medium to the cells.

  • Return the cells to the incubator and monitor for the reversal of this compound's effects at various time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours post-washout).

cluster_0 This compound Treatment cluster_1 Washout Procedure a Seed Cells b Incubate (24h) a->b c Add this compound b->c d Incubate (16-24h) c->d e Aspirate Medium d->e Begin Washout f Wash with PBS (3x) e->f g Add Drug-Free Medium f->g h Incubate & Monitor g->h

References

Application Notes and Protocols: Synergistic Proliferation of Muscle Cells by Combining Myoseverin with Growth Factors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skeletal muscle regeneration is a complex process involving the activation, proliferation, and differentiation of muscle stem cells (satellite cells). In vitro, terminally differentiated, multinucleated myotubes are post-mitotic and do not proliferate. Myoseverin, a microtubule-binding purine derivative, offers a unique tool to probe muscle cell plasticity. It reversibly induces the fission of multinucleated myotubes into mononucleated fragments.[1] Upon removal of this compound, these resulting myotube-derived cells can re-enter the cell cycle and resume DNA synthesis, particularly when transferred to a growth-promoting medium.[1][2]

Growth factors such as Insulin-like Growth Factor-1 (IGF-1) and Fibroblast Growth Factor (FGF) are potent mitogens for myoblasts and satellite cells, driving proliferation through well-defined signaling pathways, most notably the PI3K/Akt/mTOR cascade.[3][4] It has been suggested that the mononucleated cells generated by this compound treatment are responsive to growth factors for proliferation. This observation opens a promising avenue for research and therapeutic development, where the controlled generation of a proliferative cell population from a post-mitotic state by this compound can be synergistically enhanced by the potent pro-proliferative effects of growth factors.

These application notes provide a detailed protocol for inducing myotube fragmentation with this compound and subsequently stimulating the resulting mononucleated cells with growth factors to promote robust proliferation. The provided methodologies and data serve as a guide for investigating novel strategies in muscle regeneration and drug discovery.

Signaling Pathways and Experimental Workflow

The logical basis for combining this compound with growth factors lies in a two-step process: first, the generation of a proliferative-competent cell population from post-mitotic myotubes by this compound, and second, the stimulation of this new cell population with mitogenic growth factors to amplify proliferation.

cluster_0 This compound Action cluster_1 Growth Factor Signaling Myotube Multinucleated Myotube (Post-mitotic) Fragments Mononucleated Myoblasts (Proliferative-competent) Myotube->Fragments This compound This compound (Microtubule disruption) This compound->Myotube Induces fission GF Growth Factor (e.g., IGF-1) Fragments->GF Becomes responsive to Receptor Growth Factor Receptor GF->Receptor Binds PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellCycle Cell Cycle Progression (Proliferation) mTOR->CellCycle mTOR->CellCycle Promotes

Figure 1: Proposed signaling interaction for enhanced proliferation.

The experimental workflow is designed to first differentiate myoblasts into myotubes, then treat with this compound to induce fragmentation, and finally, after washing out the this compound, stimulate with growth factors and measure the resulting proliferation.

cluster_workflow Experimental Workflow step1 Step 1: Cell Culture Seed C2C12 myoblasts Grow to 70-80% confluency step2 Step 2: Differentiation Switch to Differentiation Medium (DM) Incubate for 4-5 days to form myotubes step1->step2 step3 Step 3: this compound Treatment Treat myotubes with this compound in DM Incubate for 24-48 hours step2->step3 step4 Step 4: Washout & Stimulation Wash out this compound Add Growth Medium (GM) with or without Growth Factor step3->step4 step5 Step 5: Proliferation Assay Add BrdU/EdU and incubate Fix, permeabilize, and stain for BrdU/EdU and nuclei step4->step5 step6 Step 6: Data Acquisition & Analysis Image plates using a high-content imager Quantify the percentage of BrdU/EdU positive nuclei step5->step6

Figure 2: Workflow for this compound and growth factor co-stimulation.

Quantitative Data Presentation

The following table presents representative data from a hypothetical experiment designed to assess the synergistic effect of this compound and IGF-1 on the proliferation of C2C12-derived mononucleated cells. Proliferation is quantified by the percentage of cells incorporating EdU (5-ethynyl-2'-deoxyuridine), a thymidine analog, into newly synthesized DNA.

Group Treatment Mean % EdU-Positive Nuclei Standard Deviation Fold Change vs. Control
1Control (DMEM)2.5%0.8%1.0
2This compound only15.2%2.1%6.1
3IGF-1 only4.8%1.2%1.9
4This compound + IGF-145.7%4.5%18.3

Table 1: Proliferation of C2C12-derived cells under different treatment conditions. Myotubes were treated with 10 µM this compound for 24 hours. After washout, cells were incubated in media containing 100 ng/mL IGF-1 for another 24 hours, with EdU added for the final 4 hours.

Experimental Protocols

Protocol 1: C2C12 Myoblast Culture and Differentiation

This protocol details the steps for culturing C2C12 mouse myoblasts and differentiating them into multinucleated myotubes.

Materials:

  • C2C12 mouse myoblast cell line

  • Growth Medium (GM): Dulbecco's Modified Eagle Medium (DMEM) with 4.5 g/L glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium (DM): DMEM with 4.5 g/L glucose, supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.25% Trypsin-EDTA

  • Cell culture flasks and plates (e.g., 96-well imaging plates)

  • Humidified incubator at 37°C with 5% CO₂

Procedure:

  • Cell Seeding: Culture C2C12 myoblasts in GM in a T-75 flask. When cells reach 70-80% confluency, wash with PBS, detach using Trypsin-EDTA, and neutralize with GM.

  • Seed the cells into a 96-well imaging plate at a density of 5,000 cells/well. Allow cells to adhere and grow in GM for 24-48 hours until they reach approximately 80-90% confluency.

  • Initiate Differentiation: Aspirate the GM and wash the cell monolayer gently with PBS.

  • Add 100 µL of DM to each well.

  • Incubate the plate at 37°C and 5% CO₂ for 4-5 days, replacing the DM every 48 hours. Visually confirm the formation of large, multinucleated myotubes using a microscope.

Protocol 2: this compound Treatment and Growth Factor Stimulation

This protocol describes the induction of myotube fission using this compound, followed by stimulation with a growth factor.

Materials:

  • Differentiated C2C12 myotubes in a 96-well plate (from Protocol 1)

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • IGF-1 (stock solution in sterile water or appropriate buffer, e.g., 100 µg/mL)

  • Growth Medium (GM)

  • Differentiation Medium (DM)

  • Sterile PBS

Procedure:

  • This compound Treatment: Prepare a working solution of this compound in DM at a final concentration of 10-15 µM. For the "this compound only" and "this compound + IGF-1" groups, aspirate the old DM and add 100 µL of the this compound-containing DM. For control and "IGF-1 only" groups, add fresh DM with an equivalent concentration of DMSO vehicle.

  • Incubate the plate for 24-48 hours. Myotube fragmentation can be observed microscopically.

  • Washout and Stimulation:

    • Carefully aspirate the medium from all wells.

    • Gently wash all wells twice with 150 µL of sterile, warm PBS to completely remove this compound.

    • For the "IGF-1 only" and "this compound + IGF-1" groups, add 100 µL of GM supplemented with the desired concentration of IGF-1 (e.g., 100 ng/mL).

    • For the "Control" and "this compound only" groups, add 100 µL of standard GM.

  • Incubate the plate for 24 hours before proceeding to the proliferation assay.

Protocol 3: EdU Cell Proliferation Assay

This protocol uses EdU incorporation and fluorescent detection to quantify cell proliferation.

Materials:

  • Treated cells in a 96-well plate (from Protocol 2)

  • EdU solution (e.g., from a Click-iT™ EdU Imaging Kit)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton™ X-100 in PBS

  • Click-iT™ reaction cocktail (containing fluorescent azide, e.g., Alexa Fluor™ 488)

  • Hoechst 33342 or DAPI nuclear stain

  • High-content imaging system or fluorescence microscope

Procedure:

  • EdU Labeling: Add EdU to each well at a final concentration of 10 µM. Incubate for 4 hours at 37°C.

  • Fixation: Aspirate the medium and wash once with PBS. Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.

  • Permeabilization: Aspirate the PFA and wash twice with PBS. Add 100 µL of 0.5% Triton™ X-100 and incubate for 20 minutes.

  • EdU Detection: Aspirate the permeabilization buffer and wash with PBS. Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions. Add 50 µL of the cocktail to each well and incubate for 30 minutes in the dark.

  • Nuclear Staining: Aspirate the reaction cocktail, wash with PBS, and add 100 µL of Hoechst or DAPI solution (e.g., 1 µg/mL in PBS). Incubate for 15 minutes in the dark.

  • Imaging: Wash the wells twice with PBS. The plate is now ready for imaging.

  • Data Acquisition and Analysis:

    • Acquire images using a high-content imager or fluorescence microscope with appropriate filters for the nuclear stain (e.g., DAPI channel) and the EdU stain (e.g., FITC/GFP channel).

    • Use image analysis software to count the total number of nuclei (DAPI/Hoechst positive) and the number of proliferating nuclei (EdU positive).

    • Calculate the percentage of EdU-positive cells for each well: (% Proliferation = (Number of EdU-positive nuclei / Total number of nuclei) * 100).

    • Average the results for replicate wells and calculate the standard deviation.

References

Troubleshooting & Optimization

Myoseverin Technical Support Center: Optimizing Concentration and Minimizing Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Myoseverin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration in your experiments while minimizing potential cytotoxic effects. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data summaries to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a 2,6,9-trisubstituted purine that acts as a microtubule-binding molecule. [1]Its primary mechanism of action is the disruption of the microtubule cytoskeleton. [2][3]This disruption can lead to various cellular effects, including the reversible fission of multinucleated myotubes into mononucleated fragments. [1] Q2: What is a typical working concentration for this compound?

The optimal concentration of this compound is cell-type dependent and should be determined empirically for your specific experimental setup. However, based on published studies, a general starting range is between 1 µM and 25 µM. For example, a concentration of 11 µM was found to be the half-maximal concentration for myotube disassembly in 24 hours, while concentrations of 20 µM and 25 µM have been used in C2C12 myotube experiments. [2]In human umbilical vein endothelial cells (HUVECs), this compound inhibited proliferation with an IC50 of approximately 8 µM.

Q3: Is this compound cytotoxic?

The cytotoxicity of this compound can vary depending on the cell type, concentration, and duration of exposure. Some studies report that this compound exhibits lower cytotoxicity compared to other microtubule-disrupting agents like taxol and vinblastine. In fact, the fission of myotubes induced by this compound has been reported to result in viable, non-apoptotic fragments. However, other reports suggest that this compound can induce an apoptotic program, potentially through the activation of caspase-3. Therefore, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental goals.

Q4: Are the effects of this compound reversible?

Yes, one of the key features of this compound is the reversibility of its effects. Upon removal of the compound from the cell culture medium, the microtubule network can reorganize, and cells that have undergone fission may be able to proliferate.

Q5: How does this compound's effect on microtubules relate to "wound healing" and "regeneration"?

Transcriptional profiling has shown that this compound treatment can affect the expression of genes involved in growth factor signaling, immunomodulatory pathways, extracellular matrix remodeling, and stress responses. These processes are consistent with the activation of pathways involved in wound healing and tissue regeneration. By inducing a state of cellular plasticity, this compound may create a microenvironment conducive to repair and regeneration.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High levels of cell death observed at desired concentration. The concentration of this compound is too high for your specific cell type.Perform a dose-response curve to determine the IC50 value for your cells. Start with a lower concentration range (e.g., 1-10 µM) and titrate up. Reduce the duration of exposure to this compound.
Cells are particularly sensitive to microtubule disruption.Ensure that you have appropriate controls, including a vehicle control (e.g., DMSO). Consider using a cell line known to be less sensitive to microtubule inhibitors if your experimental question allows.
Apoptosis is being induced.Perform an apoptosis assay (e.g., Annexin V staining or caspase activity assay) to confirm. If apoptosis is confirmed, try to use the lowest effective concentration of this compound for the shortest possible time.
Inconsistent or no observable effect of this compound. The concentration of this compound is too low.Increase the concentration of this compound in a stepwise manner. Ensure proper dissolution of the this compound stock solution.
The duration of treatment is too short.Increase the incubation time with this compound. Monitor the cells at different time points (e.g., 12, 24, 48 hours) to determine the optimal treatment duration.
The this compound stock solution has degraded.Prepare a fresh stock solution of this compound. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Difficulty with the reversibility of this compound's effects. Incomplete removal of this compound from the culture.Wash the cells thoroughly with fresh, pre-warmed medium multiple times after the treatment period.
The concentration or duration of treatment was too high, leading to irreversible cell damage.Reduce the concentration and/or duration of this compound treatment in subsequent experiments.

Quantitative Data Summary

The following table summarizes the reported IC50 and GI50 values for this compound in different cell types. It is important to note that these values can vary depending on the specific experimental conditions and the assay used.

Cell TypeAssayParameterValue (µM)Reference
Human Umbilical Vein Endothelial Cells (HUVECs)Proliferation AssayIC50~8
Proliferating MyoblastsCell Growth AssayGI5012
Rat HepatocytesMicrotubule Assembly InhibitionIC507.0 ± 0.8

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. GI50 (Growth inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration using MTT Assay

This protocol outlines a method to determine the cytotoxic effects of this compound on a specific cell line and to identify a suitable working concentration.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1, 0.5, 1, 5, 10, 20, 50, and 100 µM. Include a vehicle control (DMSO) and a no-treatment control.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the cell viability against the this compound concentration to determine the IC50 value.

Protocol 2: Assessing Apoptosis using Annexin V Staining

This protocol describes how to detect apoptosis in cells treated with this compound using Annexin V staining followed by flow cytometry.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest both adherent and suspension cells from your this compound treatment and control groups.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Annexin V-positive, PI-negative cells are in early apoptosis. Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.

Visualizations

This compound Experimental Workflow

Myoseverin_Workflow This compound Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results cell_culture 1. Cell Culture myoseverin_prep 2. Prepare this compound Dilutions cell_culture->myoseverin_prep treatment 3. Treat Cells with this compound myoseverin_prep->treatment incubation 4. Incubate for Desired Time treatment->incubation viability_assay 5a. Cytotoxicity Assay (e.g., MTT) incubation->viability_assay apoptosis_assay 5b. Apoptosis Assay (e.g., Annexin V) incubation->apoptosis_assay imaging 5c. Microscopy (Morphology) incubation->imaging data_analysis 6. Data Analysis & IC50 Determination viability_assay->data_analysis apoptosis_assay->data_analysis imaging->data_analysis conclusion 7. Optimize Concentration data_analysis->conclusion

Caption: Workflow for optimizing this compound concentration.

Logical Relationship of this compound's Action

Myoseverin_Action This compound's Mechanism of Action This compound This compound Microtubules Microtubule Disruption This compound->Microtubules CellCycle Cell Cycle Arrest Microtubules->CellCycle Apoptosis Apoptosis Microtubules->Apoptosis MyotubeFission Myotube Fission Microtubules->MyotubeFission Cytotoxicity Cytotoxicity CellCycle->Cytotoxicity Apoptosis->Cytotoxicity CellPlasticity Increased Cell Plasticity MyotubeFission->CellPlasticity WoundHealing Wound Healing Gene Expression CellPlasticity->WoundHealing

Caption: Logical flow of this compound's cellular effects.

Potential Signaling Pathways Modulated by this compound

Myoseverin_Signaling Potential Signaling Pathways Modulated by this compound cluster_downstream Downstream Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound Microtubule_Disruption Microtubule Disruption This compound->Microtubule_Disruption RhoGTPase Rho GTPase Signaling Microtubule_Disruption->RhoGTPase PI3KAkt PI3K/Akt Pathway Microtubule_Disruption->PI3KAkt MAPK MAPK/ERK Pathway Microtubule_Disruption->MAPK JAKSTAT JAK/STAT Pathway Microtubule_Disruption->JAKSTAT Cell_Viability Cell Viability / Cytotoxicity RhoGTPase->Cell_Viability Gene_Expression Wound Healing Gene Expression RhoGTPase->Gene_Expression PI3KAkt->Cell_Viability PI3KAkt->Gene_Expression Myogenesis Myogenesis / Regeneration PI3KAkt->Myogenesis MAPK->Cell_Viability MAPK->Gene_Expression MAPK->Myogenesis JAKSTAT->Cell_Viability JAKSTAT->Gene_Expression JAKSTAT->Myogenesis

Caption: this compound's potential impact on signaling pathways.

References

Myoseverin-Induced Cellular Stress: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing and preventing cellular stress induced by Myoseverin. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your research.

Troubleshooting Guide: this compound Experiments

Unexpected results are a common challenge in experimental biology. This guide addresses specific issues that may arise during the use of this compound.

Problem Potential Cause Recommended Solution
Low Cell Viability/High Cytotoxicity This compound concentration is too high for the specific cell line.Perform a dose-response curve to determine the optimal concentration. Start with a low concentration (e.g., 1 µM) and increase gradually.[1]
Cell line is particularly sensitive to microtubule disruption.Consider using a less sensitive cell line or reducing the treatment duration.
Solvent (e.g., DMSO) concentration is too high.Ensure the final solvent concentration is non-toxic to your cells (typically <0.1%).
Inconsistent Myotube Fission Suboptimal this compound concentration.Re-evaluate the effective concentration for your specific cell type and culture conditions. The half-maximal concentration for myotube disassembly is reported to be around 11 µM.[1]
Low cell confluence or poor myotube formation.Optimize myoblast differentiation protocol to ensure robust myotube formation before this compound treatment.
Variability in cell culture conditions.Maintain consistent cell culture conditions, including media composition, temperature, and CO2 levels.[2][3]
No Observable Apoptosis Insufficient this compound concentration or treatment time.Increase the this compound concentration or extend the incubation period.
Apoptosis detection assay performed at a suboptimal time point.Perform a time-course experiment to identify the peak of apoptotic activity.
Cell line is resistant to this compound-induced apoptosis.Investigate the expression of anti-apoptotic proteins (e.g., Bcl-2 family members).
High Background in ROS Assay Autofluorescence of this compound or media components.Include appropriate controls, such as unstained cells and cells treated with vehicle only.
Phototoxicity from the fluorescent probe.Minimize exposure of cells to light after adding the ROS detection reagent.
Spontaneous oxidation of the probe.Prepare fresh probe solution immediately before use.
ER Stress Markers Not Detected Insufficient treatment duration to induce a detectable ER stress response.Perform a time-course experiment to determine the optimal time point for detecting UPR activation.
Antibody for Western blotting is not specific or sensitive enough.Use a validated antibody and optimize Western blotting conditions.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding this compound-induced cellular stress.

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a microtubule-binding molecule that disrupts the microtubule cytoskeleton.[4] This disruption leads to the reversible fission of multinucleated myotubes into mononucleated fragments.

Q2: How does this compound induce cellular stress?

A2: Disruption of the microtubule network by this compound can trigger several cellular stress pathways:

  • Mitotic Arrest: By interfering with mitotic spindle formation, this compound can cause cell cycle arrest in the G2/M phase, which can lead to apoptosis if the arrest is prolonged.

  • Endoplasmic Reticulum (ER) Stress: The ER network is closely associated with microtubules. Disruption of microtubules can lead to ER stress and activation of the Unfolded Protein Response (UPR).

  • Oxidative Stress: Microtubule depolymerization has been linked to an increase in reactive oxygen species (ROS), leading to oxidative stress.

  • Apoptosis: The culmination of these stress responses can lead to programmed cell death, or apoptosis. This compound has been shown to induce the expression of stress response genes and downregulate apoptosis-inducing genes in some contexts, while other studies have shown it can initiate an apoptotic program.

Q3: What are the key signaling pathways involved in this compound-induced cellular stress?

A3: Based on the effects of microtubule disruption, the following pathways are likely involved:

  • Intrinsic Apoptosis Pathway: Often initiated by cellular stress, this pathway involves the mitochondria and the activation of caspase-9 and caspase-3.

  • Extrinsic Apoptosis Pathway: This pathway is initiated by the binding of extracellular death ligands to death receptors on the cell surface, leading to the activation of caspase-8 and subsequent activation of executioner caspases.

  • Unfolded Protein Response (UPR): This response is triggered by ER stress and involves three main branches mediated by IRE1, PERK, and ATF6. Activation of the PERK branch can lead to the upregulation of the pro-apoptotic transcription factor CHOP.

Q4: How can I prevent or mitigate this compound-induced cellular stress in my experiments?

A4: To minimize off-target cellular stress, consider the following:

  • Optimize Concentration and Duration: Use the lowest effective concentration of this compound for the shortest duration necessary to achieve your desired experimental outcome.

  • Use of Antioxidants: To counteract oxidative stress, consider co-treatment with antioxidants like N-acetylcysteine (NAC).

  • ER Stress Inhibitors: Chemical chaperones like 4-phenylbutyric acid (4-PBA) can help alleviate ER stress.

  • Caspase Inhibitors: To determine if apoptosis is the cause of an observed phenotype, broad-spectrum caspase inhibitors like Z-VAD-FMK can be used.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Assessment of Apoptosis by Annexin V Staining

This protocol allows for the detection of early and late apoptotic cells using flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in your cells by treating with this compound at the desired concentration and for the appropriate duration. Include untreated and vehicle-treated controls.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Population Annexin V-FITC Propidium Iodide (PI)
ViableNegativeNegative
Early ApoptoticPositiveNegative
Late Apoptotic/NecroticPositivePositive
Detection of Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.

Materials:

  • DCFDA/H2DCFDA - Cellular ROS Assay Kit

  • Serum-free, phenol red-free medium

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Remove the culture medium and wash the cells once with 1X Assay Buffer.

  • Add 100 µL of 20 µM H2DCFDA in pre-warmed serum-free medium to each well.

  • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Remove the H2DCFDA solution and wash the cells once with 1X Assay Buffer.

  • Add 100 µL of your this compound treatment solution (in serum-free, phenol red-free medium) to the wells. Include a positive control (e.g., H2O2) and a negative control (vehicle).

  • Measure the fluorescence intensity immediately using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm. Continue to take readings at regular intervals.

Assessment of ER Stress by Western Blotting

This protocol details the detection of key ER stress markers, GRP78 and CHOP.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-GRP78, anti-CHOP, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate.

  • Quantify the band intensities and normalize to the loading control.

Visualizations

Signaling Pathway

Myoseverin_Stress_Pathway This compound This compound Microtubule Microtubule Disruption This compound->Microtubule MitoticArrest G2/M Arrest Microtubule->MitoticArrest ERStress ER Stress (UPR Activation) Microtubule->ERStress OxidativeStress Oxidative Stress (ROS Production) Microtubule->OxidativeStress Apoptosis Apoptosis MitoticArrest->Apoptosis ERStress->Apoptosis OxidativeStress->Apoptosis Caspase_Activation Caspase Activation (Caspase-3, -8, -9) Apoptosis->Caspase_Activation

Caption: this compound-induced cellular stress pathways.

Experimental Workflow

Experimental_Workflow start Cell Culture with This compound Treatment assess_viability Assess Cell Viability (e.g., MTT Assay) start->assess_viability assess_apoptosis Assess Apoptosis (Annexin V Staining) start->assess_apoptosis assess_ros Assess Oxidative Stress (ROS Detection) start->assess_ros assess_er Assess ER Stress (Western Blot for GRP78/CHOP) start->assess_er analyze Data Analysis and Interpretation assess_viability->analyze assess_apoptosis->analyze assess_ros->analyze assess_er->analyze

Caption: Workflow for assessing this compound-induced cellular stress.

Troubleshooting Logic

Caption: A logical approach to troubleshooting this compound experiments.

References

refining Myoseverin washout procedures for complete removal

Author: BenchChem Technical Support Team. Date: November 2025

Myoseverin Technical Support Center: Washout Procedures

Welcome to the technical support center for this compound applications. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers in achieving complete and effective washout of this compound, ensuring the reversibility of its effects for subsequent experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work? A1: this compound is a small, cell-permeable, 2,6,9-trisubstituted purine molecule that acts as a microtubule-disrupting agent.[1][2] Its primary mechanism of action is the disintegration of the microtubule cytoskeleton.[1][3] This effect is reversible, and upon removal of the compound, microtubules can reorganize, allowing for the resumption of cellular processes like cell division.[1]

Q2: Why is a complete washout procedure critical? A2: A complete washout is essential to study the recovery of cellular functions after this compound treatment. Lingering traces of this compound can prevent the complete repolymerization of microtubules, leading to misleading results in subsequent assays that measure cell cycle re-entry, proliferation, or cytoskeletal-dependent processes. The reversibility of this compound's effects is a key feature of the compound, but it is entirely dependent on its efficient removal.

Q3: How do I know if the this compound washout was successful? A3: Successful washout can be confirmed both functionally and visually.

  • Functional Confirmation: Assess the resumption of biological processes that were inhibited by the treatment. For example, after washout, cells should re-enter the cell cycle and begin to proliferate. This can be measured via BrdU incorporation assays or by tracking colony formation.

  • Visual Confirmation: Use immunofluorescence staining to visualize the microtubule network. Following a successful washout and a sufficient recovery period, cells should display a well-organized and extensive microtubule cytoskeleton, similar to untreated control cells.

Q4: What is a typical concentration and duration for this compound treatment? A4: The effective concentration can vary by cell type and experimental goal. A common concentration range is 10-25 µM for 24 hours. The half-maximal concentration (IC50) for inhibiting human umbilical vein endothelial cell (HUVEC) proliferation is approximately 8 µM, while the concentration required to disassemble myotubes is around 11 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Troubleshooting Guide

Issue 1: Cells fail to resume proliferation or normal function after washout.

Possible Cause Suggested Solution
Incomplete Washout Residual this compound continues to disrupt microtubule dynamics. Increase the number and duration of washes. Use a larger volume of wash buffer (e.g., pre-warmed PBS or fresh growth medium) for each step. See the Standard Washout Protocol below.
Cellular Stress or Damage The washout procedure itself (e.g., repeated centrifugations, temperature changes) may have stressed the cells. Ensure all solutions are pre-warmed to 37°C and handle cells gently. Minimize the duration cells are kept in buffer-only solutions.
Prolonged this compound Exposure Long-term treatment may induce cellular responses that are not immediately reversible or could lead to apoptosis in some cell types. Try reducing the treatment duration or concentration. Perform a time-course experiment to find the optimal treatment window.
Cell Line Sensitivity The specific cell line may be particularly sensitive to microtubule disruption and may require a longer recovery period. Extend the post-washout incubation time (e.g., from 24 hours to 48 or 72 hours) before performing functional assays.

Issue 2: High levels of cell death are observed after the washout procedure.

Possible Cause Suggested Solution
Harsh Wash Procedure For adherent cells, overly vigorous pipetting can cause detachment and damage. Angle the pipette tip against the side of the culture dish and add/remove liquids slowly. For suspension cells, ensure centrifugation forces are not excessive.
Temperature Shock Using cold wash buffers can induce cellular stress. Always use buffers and media pre-warmed to 37°C.
Nutrient Deprivation Washing with a buffer lacking essential nutrients (like PBS) for an extended period can be detrimental. Minimize the time cells spend in PBS. Alternatively, perform washes with fresh, pre-warmed growth medium instead of PBS.

Issue 3: Immunofluorescence staining still shows disorganized microtubules post-washout.

Possible Cause Suggested Solution
Insufficient Recovery Time Microtubule repolymerization is not instantaneous. Cells require time to synthesize and organize new microtubule structures. Ensure an adequate recovery period (e.g., 4-24 hours) in fresh growth medium at 37°C before fixation and staining.
Incomplete Washout Trace amounts of this compound are preventing full microtubule recovery. Re-optimize the washout protocol with more stringent washing steps (more volume, more repetitions).
Fixation/Staining Artifacts The immunofluorescence protocol itself may be suboptimal. Ensure proper fixation (e.g., with ice-cold methanol or paraformaldehyde) and appropriate antibody concentrations to accurately visualize the microtubule network.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to this compound's effects and its reversal, based on published data.

Table 1: this compound Bioactivity

Parameter Cell Type Value Reference
IC50 for Proliferation Inhibition HUVECs ~8 µM
IC50 for Adherent Cell Reduction Human Cord Blood MNCs ~9 µM

| Half-maximal concentration (Myotube Disassembly) | Murine C2C12 Myotubes | 11 µM (± 4 µM) | |

Table 2: Functional Recovery After this compound Washout

Assay Cell Type Treatment Result Reference
BrdU Incorporation C2C12 Myotubes 25 µM this compound, 24h, then washout Resumed DNA synthesis in growth medium
Colony-Forming Units (CFU) C2C12 Myotubes 25 µM this compound, then washout Increased number of CFUs compared to untreated

| Cell Growth Resumption | HUVECs | 2.5-80 µM this compound, 3 days, then washout | Cells resumed growth across all tested concentrations | |

Detailed Experimental Protocols

Protocol 1: Standard this compound Washout for Adherent Cells

This protocol is designed for the efficient removal of this compound from adherent cell cultures in a standard 6-well plate format.

Materials:

  • This compound-treated cells in culture vessel

  • Sterile phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Complete cell culture growth medium, pre-warmed to 37°C

  • Sterile pipette tips and aspirator

Procedure:

  • Carefully aspirate the this compound-containing medium from the culture vessel without disturbing the cell monolayer.

  • Gently add 2-3 mL of pre-warmed PBS to the side of the well.

  • Gently rock the plate back and forth for 30 seconds to wash the cell monolayer.

  • Aspirate the PBS.

  • Repeat the wash (steps 2-4) a minimum of two more times for a total of three PBS washes. For particularly sensitive experiments, five washes are recommended.

  • After the final wash, add 2 mL of fresh, pre-warmed complete growth medium.

  • Return the cells to the incubator (37°C, 5% CO₂) for the desired recovery period (e.g., 4-24 hours) before proceeding with downstream analysis.

Protocol 2: Validating Washout Efficacy via Immunofluorescence

This protocol allows for the visual confirmation of microtubule network recovery following this compound washout.

Materials:

  • Cells cultured on sterile glass coverslips

  • Reagents from Protocol 1

  • Fixative solution (e.g., ice-cold 100% Methanol or 4% Paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: Anti-α-tubulin

  • Secondary antibody: Fluorophore-conjugated (e.g., Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI or Hoechst 33258)

  • Mounting medium

Procedure:

  • Perform this compound treatment and subsequent washout (Protocol 1) on cells grown on coverslips. Include untreated and treated (no washout) controls.

  • Incubate cells in fresh growth medium for a sufficient recovery period (e.g., 24 hours).

  • Wash the cells once with pre-warmed PBS.

  • Fix the cells by incubating with the fixative solution (e.g., 10 minutes with ice-cold methanol).

  • Wash the fixed cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes (if using a PFA fixative).

  • Wash three times with PBS.

  • Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.

  • Incubate with primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash three times with PBS.

  • Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Counterstain nuclei with DAPI or Hoechst solution for 5 minutes.

  • Wash once with PBS.

  • Mount the coverslip onto a microscope slide using mounting medium.

  • Visualize the microtubule network using a fluorescence microscope. Compare the washed cells to controls to confirm the re-establishment of an organized microtubule network.

Visualizations

Myoseverin_Pathway cluster_0 Cellular State cluster_1 Intervention Tubulin α/β-Tubulin Dimers MT Stable Microtubules (Polymerized) Tubulin->MT Polymerization MT->Tubulin Depolymerization G2M G2/M Checkpoint Progression MT->G2M Mitotic Spindle Formation Proliferation Cell Proliferation G2M->Proliferation This compound This compound This compound->MT Disintegrates Washout Washout Procedure Washout->this compound Removes

Caption: this compound disrupts microtubule stability, halting cell cycle progression.

Washout_Workflow cluster_validation Validation Options start Start: Adherent Cells in Culture treatment 1. Treat with this compound (e.g., 10-25 µM for 24h) start->treatment aspirate 2. Aspirate this compound Medium treatment->aspirate wash 3. Wash 3-5x with Pre-warmed PBS or Growth Medium aspirate->wash add_medium 4. Add Fresh Growth Medium wash->add_medium recover 5. Incubate for Recovery (4-24 hours) add_medium->recover endpoint 6. Proceed to Endpoint Analysis recover->endpoint if_stain Immunofluorescence Staining (Visualize Microtubules) endpoint->if_stain func_assay Functional Assay (e.g., Proliferation, Migration) endpoint->func_assay

Caption: Experimental workflow for this compound washout and subsequent validation.

Troubleshooting_Tree problem Problem: Cells show poor recovery after washout check_wash Was the washout procedure thorough? (≥3 washes, large volume) problem->check_wash check_time Was the recovery time sufficient? (e.g., >4 hours) check_wash->check_time Yes solution_wash Solution: Increase number/volume of washes. Use fresh medium for washing. check_wash->solution_wash No check_viability Is there significant cell death? (Check with Trypan Blue) check_time->check_viability Yes solution_time Solution: Extend recovery incubation period (e.g., to 24-48 hours). check_time->solution_time No solution_viability Solution: Use pre-warmed solutions. Handle cells more gently. Reduce treatment duration/concentration. check_viability->solution_viability Yes solution_ok Problem likely resolved. Proceed with analysis. check_viability->solution_ok No

References

mitigating Myoseverin's effect on sarcomere integrity if unwanted

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for mitigating the unwanted effects of Myoseverin on sarcomere integrity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound affects sarcomere integrity?

This compound disrupts the organization of mature myofibrils in cardiac myocytes. This includes the disruption of the striated Z-bands, which contain α-actinin and desmin, and affects the localization of key sarcomeric proteins like tropomyosin, titin, and myosin.[1] Interestingly, this effect on the sarcomere is independent of this compound's ability to inhibit microtubule assembly.[1] While this compound does disrupt the microtubule cytoskeleton, other microtubule depolymerizing agents, such as nocodazole, do not have the same disruptive effect on sarcomeres.[1]

Q2: Are the effects of this compound on sarcomere integrity reversible?

Yes, the effects of this compound on sarcomere integrity are reversible. Upon removal of this compound from the cell culture medium, sarcomeres can reform.[1][2] This reformation can occur even in the absence of an intact microtubule network, further highlighting the microtubule-independent nature of this compound's effect on sarcomeres. The reversibility is a key feature of this compound and is in contrast to some other microtubule-disrupting agents that can have cytotoxic effects.

Q3: How can I mitigate the unwanted effects of this compound on sarcomere integrity during my experiment?

Currently, the most established method to mitigate the effects of this compound is to remove it from the experimental system through a washout procedure. The compound's effects are known to be reversible upon removal.

For experiments where the continuous presence of a microtubule inhibitor is required without affecting sarcomeres, consider using an alternative compound like nocodazole, which depolymerizes microtubules but has been shown not to perturb sarcomeric filaments.

While not yet tested in the context of this compound treatment, researchers could explore the use of sarcomere-stabilizing compounds as a potential, though unproven, mitigation strategy. These could include calcium sensitizers or myosin activators, which are known to enhance sarcomere function. A pilot experiment to test the efficacy of such compounds would be necessary.

Q4: What is the typical concentration range for this compound in cell culture experiments?

The concentration of this compound used in experiments can vary depending on the cell type and the desired effect. For disrupting the microtubule cytoskeleton in myotubes, a concentration of 20 µM has been used. The half-maximal concentration (IC50) for inhibiting the proliferation of human umbilical vein endothelial cells (HUVECs) is approximately 8 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Complete loss of sarcomere structure at low this compound concentrations. - High sensitivity of the cell line to this compound.- Incorrect calculation of this compound concentration.- Extended incubation time.- Perform a dose-response curve to determine the optimal concentration for your cell type.- Double-check all calculations for drug dilution.- Optimize the incubation time; start with a shorter duration and assess sarcomere integrity at different time points.
Inconsistent effects of this compound on sarcomere integrity across experiments. - Variability in cell culture conditions (e.g., cell density, passage number).- Inconsistent timing of this compound treatment.- Degradation of this compound stock solution.- Standardize cell culture protocols, including seeding density and passage number.- Ensure precise timing of drug addition and removal in all experiments.- Prepare fresh this compound stock solutions and store them appropriately. Aliquoting the stock can prevent repeated freeze-thaw cycles.
Difficulty in reversing this compound's effects after washout. - Incomplete removal of this compound.- Cell health is compromised due to prolonged exposure.- Increase the number of washes with fresh medium after this compound treatment.- Include a recovery period in fresh medium and monitor cell viability and sarcomere reformation over time.- Assess cell viability using a standard assay (e.g., Trypan Blue exclusion) before and after treatment.
Microtubule disruption is observed, but sarcomeres remain intact. - The specific cell type may be less sensitive to this compound's effects on the sarcomere.- The concentration of this compound is sufficient for microtubule effects but not for sarcomere disruption.- Confirm the cell type and its previously reported response to this compound.- Increase the concentration of this compound in a stepwise manner and assess both microtubule and sarcomere integrity.

Quantitative Data Summary

ParameterCell TypeValueReference
IC50 for Proliferation Inhibition Human Umbilical Vein Endothelial Cells (HUVECs)~ 8 µM
Concentration for Myotube Fission Differentiated Myocyte Cultures20 µM (for 24h)
Concentration for DNA Synthesis Resumption Myotube Cultures25 µM
Half-maximal Concentration for Myotube Disassembly Myotubes11 µM (± 4 µM, n=8) over 24h

Experimental Protocols

Protocol 1: this compound Treatment and Washout for Reversibility Assessment
  • Cell Seeding: Plate cardiomyocytes or other suitable muscle cell lines on glass-bottom dishes or coverslips suitable for microscopy. Culture the cells until they form mature, contractile myofibrils with well-defined sarcomeres.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10-25 µM). Replace the existing medium with the this compound-containing medium.

  • Incubation: Incubate the cells for the desired duration (e.g., 4-24 hours), depending on the experimental goals.

  • Washout Procedure:

    • Aspirate the this compound-containing medium.

    • Gently wash the cells three times with pre-warmed, fresh culture medium.

    • After the final wash, add fresh culture medium to the cells.

  • Recovery: Place the cells back in the incubator and monitor the reformation of sarcomeres at various time points (e.g., 1, 4, 12, 24 hours post-washout) using live-cell imaging or immunofluorescence.

Protocol 2: Immunofluorescence Staining for Sarcomere Integrity Assessment
  • Cell Fixation: After the experimental treatment, wash the cells with Phosphate-Buffered Saline (PBS) and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS and block with a suitable blocking buffer (e.g., 10% goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against a sarcomeric protein, such as anti-α-actinin (for Z-discs) or anti-myosin heavy chain, diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash the cells three times with PBS. If desired, counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the sarcomeric structures using a fluorescence or confocal microscope.

Visualizations

Myoseverin_Effect_Pathway cluster_legend Legend This compound This compound Microtubule_Disruption Microtubule Cytoskeleton Disruption This compound->Microtubule_Disruption Inhibits assembly Sarcomere_Disruption Sarcomere Disorganization (Z-band disruption, altered protein localization) This compound->Sarcomere_Disruption Independent Mechanism Washout This compound Washout Sarcomere_Disruption->Washout Sarcomere_Reformation Sarcomere Reformation Washout->Sarcomere_Reformation Agent Agent Effect Effect Intervention Intervention Outcome Outcome

Caption: Logical workflow of this compound's effect on sarcomeres and its reversal.

Troubleshooting_Workflow Start Unwanted Sarcomere Disruption Observed with this compound Is_Effect_Reversible Is the effect intended to be reversible? Start->Is_Effect_Reversible Perform_Washout Perform this compound Washout Protocol Is_Effect_Reversible->Perform_Washout Yes Consider_Alternative Consider Alternative Microtubule Inhibitor (e.g., Nocodazole) Is_Effect_Reversible->Consider_Alternative No Assess_Integrity Assess Sarcomere Integrity (e.g., Immunofluorescence) Perform_Washout->Assess_Integrity Success Sarcomere Integrity Restored Assess_Integrity->Success Failure Integrity Not Restored Assess_Integrity->Failure Troubleshoot_Washout Troubleshoot Washout Procedure (Increase washes, check viability) Failure->Troubleshoot_Washout Troubleshoot_Washout->Perform_Washout Re-attempt

References

Myoseverin Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Myoseverin in their experiments. The information is tailored for scientists and professionals in drug development engaged in cell-based assays involving this microtubule-binding molecule.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound experiments in a question-and-answer format.

Question: this compound treatment is not inducing the expected fission of myotubes.

Answer: Several factors can influence the efficacy of this compound-induced myotube fission. Consider the following troubleshooting steps:

  • Verify this compound Concentration and Quality:

    • Concentration Optimization: The optimal concentration of this compound can vary between cell lines and even with different passage numbers of the same cell line. A typical effective range is 10-25 µM.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

    • Compound Integrity: Ensure the this compound stock solution has been stored correctly. Stock solutions are typically stored at -20°C for up to one month or -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.[2]

  • Cell Culture Conditions:

    • Myotube Differentiation State: The degree of myotube differentiation can impact the response to this compound. Ensure that C2C12 myoblasts have reached approximately 80-90% confluency before inducing differentiation by switching to a low-serum medium (e.g., DMEM with 2% horse serum).[3][4] Incomplete differentiation may lead to a suboptimal response.

    • Cell Line and Passage Number: The responsiveness of cells to this compound can be passage-dependent. It is advisable to use cells within a consistent and low passage number range for reproducible results.

  • Experimental Protocol:

    • Incubation Time: A 24-hour incubation period with this compound is generally sufficient to observe myotube fission. Shorter incubation times may not yield significant morphological changes.

Question: I am observing high levels of cell death or low viability after this compound treatment.

Answer: While this compound is generally less cytotoxic than other microtubule-disrupting agents like nocodazole, significant cell death can occur under certain conditions. Here are potential causes and solutions:

  • This compound Concentration: High concentrations of this compound can induce apoptosis. If excessive cell death is observed, consider reducing the concentration or performing a dose-response curve to find a concentration that induces fission with minimal toxicity.

  • Apoptosis Induction: this compound treatment can trigger an apoptotic program in some cells. This may be an inherent effect of the compound in your specific cell type. You can assess apoptosis using methods like TUNEL staining or caspase activity assays.

  • Culture Health: Ensure the initial cell culture is healthy and free from contamination before adding this compound. Stressed or unhealthy cells are more susceptible to drug-induced toxicity.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is not exceeding a non-toxic level (typically <0.5%).

Question: The results of my this compound experiments are inconsistent.

Answer: Inconsistent results can stem from variability in experimental conditions. To improve reproducibility:

  • Standardize Cell Culture:

    • Maintain a consistent cell passage number for all experiments.

    • Ensure a consistent cell seeding density and confluency at the time of differentiation induction.

  • Prepare Fresh Reagents:

    • Prepare this compound dilutions fresh from a validated stock solution for each experiment.

  • Control for Experimental Variables:

    • Use a consistent incubation time for this compound treatment.

    • Ensure all washes and media changes are performed uniformly across all samples.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a microtubule-binding molecule. It acts by disrupting the microtubule cytoskeleton, causing the microtubules to disintegrate and aggregate around the nucleus. This disruption of the microtubule network leads to the characteristic fission of multinucleated myotubes into mononucleated fragments.

Is the effect of this compound reversible?

Yes, the effects of this compound on myotube fission are reversible. Upon removal of the compound and replacement with fresh growth medium, the mononucleated fragments can re-enter the cell cycle, synthesize DNA, and proliferate.

What is a typical working concentration for this compound?

The effective concentration of this compound can vary, but a common range used in the literature for inducing myotube fission in C2C12 cells is 10-25 µM. For inhibiting endothelial cell proliferation, an IC50 of approximately 8 µM has been reported. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

How should I prepare and store this compound?

This compound is typically dissolved in a solvent like DMSO to create a stock solution. This stock solution should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Quantitative Data Summary

The following tables summarize key quantitative data from this compound experiments.

Table 1: Effective Concentrations of this compound in Different Assays

Cell Line/SystemAssayEffective ConcentrationReference
C2C12 MyotubesMyotube Fission10-25 µM
Human Umbilical Vein Endothelial Cells (HUVECs)Inhibition of Proliferation (IC50)~8 µM
Human Cord Blood Mononuclear CellsInhibition of Adherent Cell Number (IC50)~9 µM

Experimental Protocols

Protocol for this compound Treatment of C2C12 Myotubes

This protocol details the steps for inducing fission in C2C12 myotubes using this compound.

  • Cell Seeding: Seed C2C12 myoblasts on appropriate culture plates.

  • Proliferation: Culture the cells in growth medium (DMEM with 10% FBS) until they reach 80-90% confluency.

  • Differentiation: Induce differentiation by replacing the growth medium with differentiation medium (DMEM with 2% horse serum). Culture for 3-5 days to allow the formation of multinucleated myotubes.

  • This compound Treatment: Prepare the desired concentration of this compound in differentiation medium. Remove the old medium from the myotubes and add the this compound-containing medium.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Analysis: Observe the cells under a phase-contrast microscope for morphological changes, such as the "beads-on-a-string" appearance and fragmentation into mononucleated cells.

Protocol for Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of microtubule disruption following this compound treatment.

  • Cell Culture: Grow and treat C2C12 cells with this compound on glass coverslips as described in the protocol above.

  • Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS and block with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash the cells three times with PBS and counterstain the nuclei with a DNA dye like DAPI or Hoechst for 5 minutes.

  • Mounting: Wash the cells three times with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Protocol for Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the cell cycle distribution of myotube fragments after this compound treatment and removal.

  • This compound Treatment and Removal: Treat C2C12 myotubes with this compound for 24 hours. To assess cell cycle re-entry, wash the cells thoroughly with PBS to remove the this compound and then culture them in fresh growth medium for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Myoseverin_Signaling_Pathway This compound This compound Tubulin αβ-Tubulin Dimers This compound->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Polymerization (Inhibited) Disruption Microtubule Disintegration Microtubules->Disruption Fission Myotube Fission Disruption->Fission Leads to Myotube Multinucleated Myotube Myotube->Fission Fragments Mononucleated Fragments Fission->Fragments Removal This compound Removal Fragments->Removal Proliferation Cell Proliferation & DNA Synthesis Removal->Proliferation

Caption: this compound's mechanism of action leading to myotube fission and subsequent cell proliferation.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_analysis Analysis Seed 1. Seed C2C12 Myoblasts Differentiate 2. Differentiate into Myotubes (2% Horse Serum) Seed->Differentiate Treat 3. Treat with this compound (10-25 µM, 24h) Differentiate->Treat Morphology 4a. Morphological Analysis (Phase Contrast) Treat->Morphology IF 4b. Immunofluorescence (α-tubulin) Treat->IF Viability 4c. Viability Assay (MTT / Trypan Blue) Treat->Viability CellCycle 4d. Cell Cycle Analysis (Flow Cytometry) Treat->CellCycle

Caption: A typical experimental workflow for studying the effects of this compound on myotubes.

Troubleshooting_Logic cluster_checks Initial Checks cluster_solutions Potential Solutions Start Problem: No Myotube Fission Concentration Check this compound Concentration & Integrity Start->Concentration Culture Verify Myotube Differentiation & Health Start->Culture Time Confirm Incubation Time (24h) Start->Time DoseResponse Perform Dose-Response Experiment Concentration->DoseResponse OptimizeCulture Optimize Differentiation Protocol Culture->OptimizeCulture ExtendIncubation Extend Incubation Time (if necessary) Time->ExtendIncubation

Caption: A logical troubleshooting workflow for addressing the absence of myotube fission.

References

Validation & Comparative

Myoseverin vs. Nocodazole: A Comparative Guide to Microtubule Depolymerization in Myotubes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of myogenesis and muscle regeneration often requires the precise manipulation of the microtubule cytoskeleton. Myoseverin and nocodazole are two widely used chemical agents that induce microtubule depolymerization, yet they elicit distinct and profound differences in their effects on multinucleated myotubes. This guide provides a comprehensive, data-driven comparison of this compound and nocodazole, focusing on their efficacy, cellular outcomes, and underlying signaling mechanisms in the context of myotube biology.

At a Glance: Key Differences

FeatureThis compoundNocodazole
Primary Effect on Myotubes Induces reversible fission into viable, mononucleated, and proliferative cells.[1]Causes myotube disassembly, retraction, and formation of deformed "myosacs".[2] Can induce apoptosis.[3][4]
Mechanism of Action Binds to microtubules, leading to their depolymerization.[1]Binds to β-tubulin, inhibiting its polymerization and leading to microtubule disassembly.
Downstream Signaling Activates pathways associated with wound healing and tissue regeneration, including the expression of growth factors and extracellular matrix-remodeling genes.Triggers the GEF-H1/RhoA/ROCK signaling pathway, leading to increased cell contractility.
Reversibility Effects are reversible, with mononucleated fragments capable of proliferation and re-differentiation.Microtubule depolymerization is reversible, but prolonged exposure can lead to irreversible apoptosis.

Quantitative Comparison

The following table summarizes the available quantitative data for this compound and nocodazole. It is important to note that direct comparative studies on myotube fission efficiency are limited, and some data is derived from other cell types.

ParameterThis compoundNocodazoleCell Type/System
In Vitro Tubulin Polymerization Inhibition (IC50) ~7.0 µM~5 µMPurified bovine tubulin
Cell Growth Inhibition (GI50) 12 µM20 nMProliferating myoblasts
Effective Concentration for Myotube Fission/Disassembly 10-25 µM100 nM - 10 µMC2C12 myotubes
Effect on Cell Viability Less harmful to proliferating myoblasts. Mononucleated fragments are viable.Significantly more cytotoxic to proliferating myoblasts. Can induce apoptosis.Myoblasts/Various

Experimental Protocols

This compound-Induced Myotube Fission

This protocol is based on methodologies described for the C2C12 mouse myoblast cell line.

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

    • To induce differentiation, allow myoblasts to reach confluence and then switch to a differentiation medium (DMEM with 2% horse serum).

    • Allow myotubes to form and mature for 4-6 days.

  • This compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Add this compound to the differentiated myotube culture at a final concentration of 10-25 µM.

    • Incubate the cells for 24-48 hours.

  • Observation and Analysis:

    • Monitor myotube morphology using phase-contrast microscopy. Fission into mononucleated fragments should be observable.

    • To quantify fission, you can count the number of mononucleated cells and the remaining multinucleated myotubes in multiple fields of view.

    • Assess the viability of the resulting mononucleated cells using assays such as Trypan Blue exclusion or MTT.

    • To confirm the proliferative potential of the fragments, wash out the this compound-containing medium and replace it with a growth medium (DMEM with 10% FBS). Monitor for cell division.

Nocodazole-Induced Microtubule Depolymerization in Myotubes

This protocol is adapted from established methods for microtubule disruption.

  • Cell Culture and Differentiation:

    • Follow the same procedure as for this compound treatment to obtain mature C2C12 myotubes.

  • Nocodazole Treatment:

    • Prepare a stock solution of nocodazole in DMSO.

    • Treat the myotubes with nocodazole at a final concentration ranging from 100 nM to 10 µM. The concentration will determine the extent and speed of microtubule depolymerization. For complete and rapid depolymerization, higher concentrations (e.g., 10 µM) are typically used.

    • Incubation times can vary from 30 minutes to several hours, depending on the experimental endpoint.

  • Observation and Analysis:

    • Observe changes in myotube morphology, such as retraction and rounding.

    • To visualize microtubule depolymerization, fix and stain the cells with an anti-α-tubulin antibody.

    • Assess cell viability using appropriate assays, as higher concentrations and longer exposure times can be cytotoxic.

    • To study the reversibility, wash out the nocodazole and monitor microtubule regrowth over time.

Signaling Pathways and Mechanisms of Action

This compound: A Pathway to Regeneration

This compound's unique ability to induce the formation of viable, proliferative mononucleated cells from post-mitotic myotubes is linked to the activation of a complex cellular program resembling wound healing and tissue regeneration. While the precise initial signaling cascade remains an area of active research, the downstream effects involve significant changes in gene expression.

Myoseverin_Pathway This compound This compound Microtubule_Depolymerization Microtubule Depolymerization This compound->Microtubule_Depolymerization Myotube_Fission Myotube Fission Microtubule_Depolymerization->Myotube_Fission Gene_Expression Altered Gene Expression Myotube_Fission->Gene_Expression Wound_Healing Wound Healing & Tissue Regeneration Pathways Gene_Expression->Wound_Healing ECM_Remodeling Extracellular Matrix Remodeling Gene_Expression->ECM_Remodeling Growth_Factors Growth Factor Expression Gene_Expression->Growth_Factors

Caption: this compound signaling cascade leading to myotube fission and regeneration.

Nocodazole: Inducing Cellular Contraction

Nocodazole's mechanism is better understood and primarily involves the activation of the RhoA signaling pathway upon microtubule disassembly. This leads to increased actomyosin contractility, which is responsible for the observed changes in cell shape.

Nocodazole_Pathway Nocodazole Nocodazole Microtubule_Depolymerization Microtubule Depolymerization Nocodazole->Microtubule_Depolymerization GEF_H1 GEF-H1 Release & Activation Microtubule_Depolymerization->GEF_H1 RhoA RhoA Activation GEF_H1->RhoA ROCK ROCK Activation RhoA->ROCK Myosin_LC Myosin Light Chain Phosphorylation ROCK->Myosin_LC Contraction Increased Actomyosin Contractility Myosin_LC->Contraction

Caption: Nocodazole-induced signaling pathway leading to increased contractility.

Experimental Workflow: Comparative Analysis

The following workflow outlines a comprehensive approach to directly compare the effects of this compound and nocodazole on myotubes.

Experimental_Workflow Start Start: C2C12 Myotube Culture Treatment Treatment Start->Treatment This compound This compound (10-25 µM, 24-48h) Treatment->this compound Nocodazole Nocodazole (100 nM - 10 µM, 1-24h) Treatment->Nocodazole Control DMSO Control Treatment->Control Analysis Analysis This compound->Analysis Nocodazole->Analysis Control->Analysis Morphology Morphological Analysis (Phase Contrast, Immunofluorescence) Analysis->Morphology Viability Viability/Cytotoxicity (MTT, Trypan Blue) Analysis->Viability Proliferation Proliferation Assay (BrdU/EdU incorporation) Analysis->Proliferation Signaling Signaling Pathway Analysis (Western Blot, qPCR) Analysis->Signaling

Caption: Workflow for comparing this compound and nocodazole effects on myotubes.

Conclusion and Future Directions

This compound and nocodazole, while both potent microtubule depolymerizing agents, offer distinct tools for the study of myotube biology. Nocodazole serves as a classic tool for rapidly and reversibly disrupting the microtubule network to study processes like cell contraction and division. In contrast, this compound presents a unique opportunity to investigate mechanisms of muscle regeneration and cellular plasticity by inducing myotube fission into viable, proliferative mononucleated cells.

Future research should focus on a direct, quantitative comparison of the fission efficiency of this compound against the disassembly effects of nocodazole in myotubes. Elucidating the precise upstream signaling events that link this compound-induced microtubule depolymerization to the activation of regenerative gene expression programs will be crucial for harnessing its full potential in therapeutic applications for muscle wasting diseases and regenerative medicine.

References

A Head-to-Head Comparison of Myoseverin and Reversine in Inducing Cellular Plasticity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the ability to manipulate cell fate holds immense therapeutic potential. Small molecules that can induce cellular plasticity, prompting cells to dedifferentiate and redifferentiate into new lineages, are powerful tools in regenerative medicine and disease modeling. This guide provides a comprehensive comparison of two such molecules: Myoseverin and Reversine, focusing on their mechanisms of action, efficacy, and the experimental protocols for their use.

At a Glance: this compound vs. Reversine

FeatureThis compoundReversine
Primary Mechanism Microtubule disruptionDual inhibition of nonmuscle myosin II and MEK1
Cellular Effect Induces fission of multinucleated myotubes into mononucleated fragments.[1]Induces dedifferentiation of various somatic cell types into multipotent progenitors.[2][3]
Reported Plasticity Promotes cell cycle re-entry of myotube-derived fragments, though proliferation can be limited.[1][4]Enables redifferentiation into various lineages including osteoblasts, adipocytes, and neural cells.
Typical Concentration 10-25 µM20 nM - 5 µM
Key Signaling Pathways Primarily related to cytoskeleton dynamics.MEK/ERK, PI3K, and pathways affecting histone acetylation.

Quantitative Performance Data

The following table summarizes quantitative data from various studies on the efficacy of this compound and Reversine in inducing cellular plasticity. Direct comparative studies are limited; therefore, data is presented from individual experiments on different cell types.

MoleculeCell TypeConcentrationTreatment DurationOutcome MeasureResultReference
This compound C2C12 Myotubes25 µM24 hoursBrdU incorporation (DNA synthesis) in resulting mononucleated cellsIncreased BrdU incorporation compared to untreated myotubes
This compound C2C12 Myotubes25 µMNot specifiedColony-forming units from myotube culturesSignificantly increased number of colony-forming units compared to untreated
Reversine C2C12 Myoblasts20 nM48 hoursRedifferentiation into osteoblasts20.1 ± 3.0% of cells
Reversine C2C12 Myoblasts20 nM48 hoursRedifferentiation into adipocytes21.2 ± 4.3% of cells
Reversine 3T3E1 Osteoblasts300 nM4 daysDifferentiation into adipocytes35.6 ± 2.3% of cells
Reversine C2C12 Myoblasts20 nM2 weeksClonal analysis of multipotency56 out of 96 colonies gained multipotency

Signaling Pathways

This compound: Inducing Cell Fission Through Microtubule Disruption

This compound's primary mechanism of action is the disruption of the microtubule cytoskeleton. In multinucleated cells like myotubes, this leads to the fragmentation of the syncytium into mononucleated cells. This process can facilitate re-entry into the cell cycle.

Myoseverin_Pathway This compound This compound Microtubules Microtubules This compound->Microtubules disrupts Myotube_Fission Myotube_Fission Microtubules->Myotube_Fission leads to Cell_Cycle_Reentry Cell_Cycle_Reentry Myotube_Fission->Cell_Cycle_Reentry enables

This compound's mechanism of action.
Reversine: A Multi-pronged Approach to Reprogramming

Reversine induces cellular plasticity through a more complex mechanism, primarily by acting as a dual inhibitor of nonmuscle myosin II heavy chain and mitogen-activated protein kinase kinase (MEK1). This dual inhibition affects the cell cycle, leading to an accumulation of cells in the G2/M phase, and alters histone acetylation, which can modulate gene expression. Furthermore, the activation of the PI3K signaling pathway is also crucial for its activity.

Reversine_Pathway Reversine Reversine MEK1 MEK1 Reversine->MEK1 inhibits Nonmuscle_Myosin_II Nonmuscle_Myosin_II Reversine->Nonmuscle_Myosin_II inhibits PI3K_Pathway PI3K_Pathway Reversine->PI3K_Pathway activates Histone_Acetylation Histone_Acetylation MEK1->Histone_Acetylation affects Cell_Cycle_Arrest Cell_Cycle_Arrest Nonmuscle_Myosin_II->Cell_Cycle_Arrest induces Cell_Plasticity Cell_Plasticity PI3K_Pathway->Cell_Plasticity Cell_Cycle_Arrest->Cell_Plasticity Histone_Acetylation->Cell_Plasticity

Reversine's signaling pathways.

Experimental Protocols

This compound-Induced Myotube Fission and Cell Cycle Re-entry

This protocol is a generalized procedure based on published studies for inducing the fission of C2C12 myotubes.

Materials:

  • C2C12 myoblasts

  • Growth Medium (GM): DMEM with 10% FBS

  • Differentiation Medium (DM): DMEM with 2% horse serum

  • This compound (stock solution in DMSO)

  • BrdU for proliferation analysis

Procedure:

  • Cell Seeding and Differentiation: Plate C2C12 myoblasts in GM. Once confluent, switch to DM to induce differentiation into myotubes for 3-4 days.

  • This compound Treatment: Treat the differentiated myotube cultures with 10-25 µM this compound in DM for 24 hours.

  • Induction of Proliferation: After treatment, wash the cells to remove this compound and replace the medium with GM.

  • Analysis: To assess cell cycle re-entry, add BrdU to the culture medium and incubate for a desired period (e.g., 24 hours). Fix the cells and perform immunofluorescence for BrdU to identify cells that have undergone DNA synthesis.

Myoseverin_Workflow cluster_protocol This compound Experimental Workflow A Seed C2C12 Myoblasts B Induce Differentiation (DM) A->B C Treat with this compound (24h) B->C D Wash and Add Growth Medium C->D E Analyze Cell Cycle Re-entry (BrdU) D->E

Workflow for this compound treatment.
Reversine-Induced Dedifferentiation and Redifferentiation

This protocol provides a general framework for inducing dedifferentiation of C2C12 myoblasts and their subsequent redifferentiation into other lineages, based on established methods.

Materials:

  • C2C12 myoblasts

  • Growth Medium (GM): DMEM with 10% FBS

  • Reversine (stock solution in DMSO)

  • Osteogenic Induction (OI) Medium

  • Adipogenic Induction (AI) Medium

  • Staining reagents (e.g., Alizarin Red S for osteoblasts, Oil Red O for adipocytes)

Procedure:

  • Cell Seeding: Plate C2C12 myoblasts at a density of approximately 6,000 cells/cm².

  • Reversine Treatment: Treat the cells with 20 nM Reversine in GM for 48 hours.

  • Induction of Redifferentiation: After 48 hours, remove the Reversine-containing medium and replace it with either OI or AI medium.

  • Culture and Analysis: Culture the cells in the induction medium for 6-8 days, replacing the medium every 2-3 days.

  • Assessment: After the induction period, fix the cells and stain with Alizarin Red S (for osteogenesis) or Oil Red O (for adipogenesis) to visualize and quantify the redifferentiation efficiency.

Reversine_Workflow cluster_protocol Reversine Experimental Workflow A Seed C2C12 Myoblasts B Treat with Reversine (48h) A->B C Induce Redifferentiation (OI/AI Medium) B->C D Culture for 6-8 Days C->D E Stain and Quantify D->E

Workflow for Reversine treatment.

Concluding Remarks

Both this compound and Reversine are valuable small molecules for inducing cellular plasticity, albeit through distinct mechanisms and with different outcomes. This compound's strength lies in its ability to induce the fission of terminally differentiated, multinucleated cells, offering a potential route to generate mononucleated progenitors. However, the proliferative capacity and fate of these resulting cells require careful consideration and may be context-dependent.

Reversine, on the other hand, has demonstrated a broader capacity to induce a more profound dedifferentiation in various cell types, leading to a multipotent state that can be directed towards multiple lineages with relatively high efficiency. Its well-characterized mechanism of action provides a clearer understanding of the underlying cellular reprogramming processes.

The choice between this compound and Reversine will ultimately depend on the specific research goals, the starting cell type, and the desired endpoint. For studies focused on reversing the multinucleated state of specific cell types like myotubes, this compound is a relevant tool. For broader applications in generating multipotent cells from various somatic sources for redifferentiation into diverse lineages, Reversine currently offers a more established and versatile option. Further direct comparative studies are warranted to fully elucidate the relative efficiencies and potential synergies of these and other reprogramming molecules.

References

Unlocking Myogenic Potential: A Comparative Guide to Myoseverin-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the ability to generate viable myogenic precursor cells is crucial for disease modeling, drug screening, and regenerative medicine. Myoseverin, a microtubule-disrupting purine derivative, has emerged as a tool to induce the dedifferentiation of multinucleated myotubes into proliferative mononucleated cells. This guide provides a comprehensive comparison of this compound's performance against other methods for generating cells with myogenic potential, supported by experimental data and detailed protocols.

This compound treatment of terminally differentiated myotubes leads to their fragmentation into mononucleated cells that can re-enter the cell cycle and proliferate, effectively reversing the myogenic differentiation process.[1] This unique mechanism of action provides a valuable method for generating a population of myogenic progenitors from a differentiated cell source. The process is reversible, and the resulting cells can be subsequently redifferentiated into myotubes.[2]

Performance Comparison: this compound vs. Alternative Methods

To objectively evaluate the myogenic potential of this compound-treated cells, we compare its efficacy with other small molecule-based approaches for either inducing dedifferentiation or enhancing myogenic differentiation. The following tables summarize key quantitative data from published studies.

Parameter This compound Control (Untreated Myotubes) Reference
Cell Cycle Re-entry (BrdU Incorporation) Increased DNA synthesis observed in this compound-treated myotube cultures when switched to growth medium.No significant DNA synthesis.[3]
Colony-Forming Units (CFU) Significantly increased number of CFUs from dissociated myotube cultures.Low to no colony formation.[3]

Table 1: Efficacy of this compound in Generating Proliferative Myogenic Precursors. Data shows that this compound treatment followed by culture in growth medium leads to a significant increase in both DNA synthesis and the number of colony-forming units, indicating the generation of viable, proliferative cells from post-mitotic myotubes.

Compound/Method Mechanism of Action Key Myogenic Outcomes Reference
This compound Microtubule disruption, leading to myotube fission.Reversible generation of proliferative mononucleated cells from myotubes.[1]
Reversine Aurora B kinase inhibitor.Promotes dedifferentiation of C2C12 myoblasts; enhances myogenic differentiation in senescent myoblasts.
Triazine Compound Not fully specified in literature.Induces cellularization of myotubes into smaller myotubes or mononucleated cells.
Small Molecule Cocktail (SB431542, DAPT, Dexamethasone, Forskolin) Targets multiple signaling pathways (TGF-β, Notch, etc.).Enhances maturation of human pluripotent stem cell-derived myotubes.
Sphingosine-1-phosphate (S1P) Ligand for S1P receptors.Promotes myogenic differentiation and inhibits proliferation of C2C12 myoblasts.

Table 2: Comparison of this compound with Alternative Small Molecules in Myogenesis. This table provides a qualitative comparison of this compound with other compounds that influence myogenic differentiation through different mechanisms.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. The following are protocols for key experiments used to validate the myogenic potential of treated cells.

Myotube Fission and Cell Cycle Re-entry Assay

This protocol is designed to assess the ability of this compound to induce myotube fragmentation and subsequent entry of the resulting mononucleated cells into the S phase of the cell cycle.

Materials:

  • C2C12 myoblasts

  • Growth Medium (GM): DMEM with 10% Fetal Bovine Serum (FBS)

  • Differentiation Medium (DM): DMEM with 2% Horse Serum (HS)

  • This compound (e.g., 25 µM in DMSO)

  • 5-bromo-2'-deoxyuridine (BrdU) labeling solution

  • Fixation and permeabilization buffers

  • Anti-BrdU antibody

  • Fluorescently labeled secondary antibody

  • DAPI nuclear stain

Procedure:

  • Seed C2C12 myoblasts in a suitable culture vessel and grow to confluence in GM.

  • Induce differentiation by replacing GM with DM and culture for 4-5 days to allow myotube formation.

  • Treat the differentiated myotubes with this compound in DM for 24-48 hours.

  • After treatment, wash the cells and replace the medium with either fresh DM or GM.

  • To assess cell cycle re-entry, add BrdU labeling solution to the culture medium and incubate for a defined period (e.g., 2-24 hours).

  • Fix and permeabilize the cells according to standard immunofluorescence protocols.

  • Incubate with an anti-BrdU antibody, followed by a fluorescently labeled secondary antibody.

  • Counterstain nuclei with DAPI.

  • Image the cells using a fluorescence microscope and quantify the percentage of BrdU-positive nuclei within the mononucleated cell population.

Immunofluorescence Staining for Myogenic Markers

This protocol allows for the visualization and quantification of key myogenic transcription factors, MyoD and Myogenin, which are indicative of commitment to the myogenic lineage and differentiation.

Materials:

  • Fixed and permeabilized cells (as prepared in the previous protocol)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibodies: anti-MyoD and anti-Myogenin

  • Fluorescently labeled secondary antibodies

  • DAPI nuclear stain

Procedure:

  • After fixation and permeabilization, incubate the cells in blocking solution for 1 hour at room temperature.

  • Incubate with primary antibodies against MyoD and Myogenin overnight at 4°C.

  • Wash the cells with PBS and incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature.

  • Counterstain nuclei with DAPI.

  • Image the cells using a fluorescence microscope. The presence and localization of MyoD and Myogenin can be assessed to determine the myogenic state of the cells.

Myotube Formation Assay

This assay evaluates the ability of the this compound-generated mononucleated cells to redifferentiate and form multinucleated myotubes.

Materials:

  • Mononucleated cells generated from this compound-treated myotubes

  • Growth Medium (GM)

  • Differentiation Medium (DM)

  • Anti-Myosin Heavy Chain (MHC) antibody

  • Fluorescently labeled secondary antibody

  • DAPI nuclear stain

Procedure:

  • Plate the mononucleated cells at a high density in GM and allow them to proliferate.

  • Once confluent, switch to DM to induce differentiation.

  • Culture for 3-5 days to allow for myotube formation.

  • Fix and permeabilize the cells.

  • Stain for the terminal differentiation marker, Myosin Heavy Chain (MHC), using a specific antibody.

  • Counterstain nuclei with DAPI.

  • Image the cultures and quantify the fusion index (percentage of nuclei within MHC-positive myotubes) to assess the efficiency of redifferentiation.

Signaling Pathways and Mechanisms

Understanding the molecular pathways affected by these small molecules is critical for their targeted application.

This compound's Mechanism of Action

This compound's primary mechanism is the disruption of the microtubule cytoskeleton. This destabilization of microtubules in the highly elongated, multinucleated myotubes leads to their physical fragmentation into smaller, mononucleated units. While the direct downstream signaling consequences of this microtubule disruption in myotubes are not fully elucidated, it is known to trigger a cellular response consistent with wound healing and tissue regeneration.

Myoseverin_Mechanism This compound This compound Microtubules Microtubules This compound->Microtubules binds to & disrupts Myotube Multinucleated Myotube Microtubules->Myotube maintains structure Fission Myotube Fission Myotube->Fission undergoes Mononucleated_Cells Mononucleated Myogenic Precursors Fission->Mononucleated_Cells results in Cell_Cycle_Reentry Cell Cycle Re-entry & Proliferation Mononucleated_Cells->Cell_Cycle_Reentry capable of

Caption: this compound-induced myotube fragmentation workflow.

General Myogenic Signaling Pathways

Myogenesis is regulated by a complex interplay of signaling pathways. The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are known to be critical regulators of myoblast fusion. RhoA activity, in particular, needs to be downregulated for fusion to occur. The Mitogen-Activated Protein Kinase (MAPK) pathway, especially the ERK1/2 branch, is involved in myoblast proliferation and its inhibition is generally required for differentiation to proceed.

Myogenic_Signaling cluster_prolif Proliferation cluster_diff Differentiation ERK_Active Active ERK1/2 Proliferation Myoblast Proliferation ERK_Active->Proliferation Myogenin Myogenin Expression ERK_Active->Myogenin inhibits RhoA_Inactive Inactive RhoA Myoblast_Fusion Myoblast Fusion RhoA_Inactive->Myoblast_Fusion Myogenin->Myoblast_Fusion Growth_Factors Growth Factors Growth_Factors->ERK_Active Differentiation_Cues Differentiation Cues Differentiation_Cues->RhoA_Inactive Differentiation_Cues->Myogenin

Caption: Key signaling pathways in myogenesis.

Conclusion

This compound offers a distinct and valuable method for generating myogenic precursor cells through the reversible fission of differentiated myotubes. The quantitative data on cell cycle re-entry and colony formation demonstrate its efficacy in producing a proliferative cell population. While other small molecules can also influence myogenesis, they often act through different mechanisms, such as enhancing differentiation from existing precursors or inducing dedifferentiation via other pathways. The choice of which small molecule to use will depend on the specific research goals, whether it is to generate progenitors from a differentiated state or to enhance the maturation of existing myogenic cells. The provided protocols and pathway diagrams serve as a foundational resource for researchers to further explore and validate the myogenic potential of cells treated with this compound and its alternatives.

References

A Comparative Analysis of Gene Expression Profiles Induced by Myoseverin and Other Microtubule-Targeting Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Myoseverin, Nocodazole, Colchicine, and Paclitaxel

This guide provides a comprehensive comparative analysis of the gene expression profiles altered by this compound and other well-known microtubule-targeting agents: Nocodazole, Colchicine, and Paclitaxel. By summarizing quantitative data, detailing experimental protocols, and visualizing affected signaling pathways, this document serves as a valuable resource for understanding the distinct and overlapping cellular responses to these compounds.

Comparative Analysis of Gene Expression Profiles

The following tables summarize the known effects of this compound, Nocodazole, Paclitaxel, and Colchicine on gene expression. While quantitative microarray data for this compound from the foundational study by Rosania et al. (2000) is not publicly available in a raw format, this guide presents the descriptive changes reported, alongside quantitative data for the other compounds where available from public repositories.

Table 1: Comparative Gene Expression Changes Induced by Microtubule-Targeting Agents

Functional Gene Category This compound (C2C12 Myotubes) Nocodazole (HeLa Cells) Paclitaxel (MCF-7 Cells) Colchicine (THP-1 Cells)
Cell Cycle Regulation Down-regulated: Genes promoting cell cycle arrest (e.g., Gadd45). Fission of myotubes promotes DNA synthesis and cell proliferation upon removal of the compound.[1]Up-regulated: Genes involved in mitotic arrest (e.g., Cyclin B1).[2]Up-regulated: Genes associated with G2/M arrest (e.g., GADD45).[3]Down-regulated: MEFV (pyrin) expression.[4]
Wound Healing & Tissue Regeneration Up-regulated: Growth factors, immunomodulatory genes, extracellular matrix-remodeling genes, and stress response genes consistent with wound healing pathways.[1]Not a primary reported effect.Not a primary reported effect.Not a primary reported effect.
Apoptosis Down-regulated: Apoptosis-inducing genes (e.g., Fas antigen, TDAG51).Induces apoptosis after prolonged mitotic arrest.Up-regulated: Pro-apoptotic genes.Modulates expression of inflammation-related genes, which can influence apoptosis.
Inflammation & Immunity Up-regulated: Immunomodulatory genes.Not a primary reported effect.Up-regulated: Interleukin-6 (IL-6).Up-regulated: Pro-inflammatory genes like IL-1β and IL-8.
Signal Transduction Affects expression of genes involved in various signal transduction pathways related to growth and differentiation.Affects genes involved in transcription regulation and cellular signaling.Modulates multiple signaling pathways including JNK, p38 MAPK, and PI3K/Akt.Inhibits the NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments referenced in this guide are provided below to facilitate reproducibility and further investigation.

This compound Treatment of C2C12 Myotubes
  • Cell Culture and Differentiation: C2C12 mouse myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium containing DMEM with 2% horse serum when the cells reach about 90-100% confluency. The differentiation medium is changed every 24 hours.

  • This compound Treatment: Differentiated C2C12 myotubes are treated with this compound at a concentration of 10-25 µM for 24 hours.

  • Gene Expression Analysis (Microarray): Following treatment, total RNA is extracted from the myotubes. The RNA is then used to generate labeled cRNA probes for hybridization to an oligonucleotide microarray platform (e.g., Affymetrix GeneChip). The array data is subsequently analyzed to identify differentially expressed genes.

Nocodazole Treatment of HeLa Cells
  • Cell Culture and Synchronization: HeLa cells are cultured in DMEM with 10% FBS. For cell cycle synchronization experiments, cells can be arrested in the S phase using a double thymidine block. Following release from the block, cells are treated with Nocodazole (e.g., 100 ng/mL for 12 hours) to arrest them in the G2/M phase.

  • Nocodazole Treatment for Gene Expression Profiling: Asynchronous HeLa cells are treated with Nocodazole (e.g., 0.1 µg/mL) for 18 hours.

  • Gene Expression Analysis (Microarray): Total RNA is isolated from the treated and control cells. Labeled cDNA probes are synthesized from the RNA and hybridized to a DNA microarray. Gene expression changes are determined by analyzing the array data.

Paclitaxel (Taxol) Treatment of MCF-7 Cells
  • Cell Culture: MCF-7 human breast cancer cells are maintained in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

  • Paclitaxel Treatment: Cells are seeded and allowed to attach before being treated with varying concentrations of Paclitaxel (e.g., 0.01 µM to 1 µM) for different time points (e.g., 8, 24, or 48 hours).

  • Gene Expression Analysis (Microarray): After treatment, RNA is extracted from the cells. Labeled probes are generated and hybridized to a microarray (e.g., Oncochip). The resulting data is analyzed to identify genes with altered expression.

Colchicine Treatment of THP-1 Cells
  • Cell Culture and Differentiation: The human monocytic cell line THP-1 is cultured in RPMI-1640 medium with 10% FBS. To differentiate into macrophage-like cells, THP-1 cells are treated with phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL for 48 hours).

  • Colchicine Treatment: Differentiated THP-1 cells are treated with Colchicine at various concentrations (e.g., up to 1 µM).

  • Gene Expression Analysis: RNA is isolated from the treated cells, and the expression of specific genes, often related to inflammation, is quantified using methods like quantitative real-time PCR (qRT-PCR).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by each compound and a general experimental workflow for gene expression analysis.

Myoseverin_Signaling This compound This compound Microtubule_Disruption Microtubule Disruption This compound->Microtubule_Disruption Cell_Shape_Change Myotube Fission Microtubule_Disruption->Cell_Shape_Change Gene_Expression_Changes Gene Expression Changes Microtubule_Disruption->Gene_Expression_Changes Cell_Cycle_Reentry Cell Cycle Re-entry (upon removal) Cell_Shape_Change->Cell_Cycle_Reentry Wound_Healing Wound Healing Genes (up-regulated) Gene_Expression_Changes->Wound_Healing ECM_Remodeling ECM Remodeling Genes (up-regulated) Gene_Expression_Changes->ECM_Remodeling Stress_Response Stress Response Genes (up-regulated) Gene_Expression_Changes->Stress_Response Apoptosis_Inhibition Apoptosis Genes (down-regulated) Gene_Expression_Changes->Apoptosis_Inhibition

Caption: this compound's mechanism of action and its impact on gene expression.

Microtubule_Inhibitor_Signaling cluster_Nocodazole Nocodazole cluster_Paclitaxel Paclitaxel (Taxol) cluster_Colchicine Colchicine Nocodazole Nocodazole Noc_MT Microtubule Depolymerization Nocodazole->Noc_MT Noc_G2M G2/M Arrest Noc_MT->Noc_G2M Noc_JNK JNK Pathway Activation Noc_MT->Noc_JNK Noc_Apoptosis Apoptosis Noc_G2M->Noc_Apoptosis Noc_JNK->Noc_Apoptosis Paclitaxel Paclitaxel Pac_MT Microtubule Stabilization Paclitaxel->Pac_MT Pac_G2M G2/M Arrest Pac_MT->Pac_G2M Pac_Apoptosis_Pathways Apoptosis Pathways (JNK, p38, PI3K/Akt) Pac_MT->Pac_Apoptosis_Pathways Pac_Apoptosis Apoptosis Pac_G2M->Pac_Apoptosis Pac_Apoptosis_Pathways->Pac_Apoptosis Colchicine Colchicine Col_MT Microtubule Depolymerization Colchicine->Col_MT Col_Inflammasome NLRP3 Inflammasome Inhibition Col_MT->Col_Inflammasome Col_NFkB NF-κB Pathway Inhibition Col_MT->Col_NFkB Col_Inflammation Reduced Inflammation Col_Inflammasome->Col_Inflammation Col_NFkB->Col_Inflammation

Caption: Comparative signaling pathways of Nocodazole, Paclitaxel, and Colchicine.

Experimental_Workflow start Cell Culture (e.g., C2C12, HeLa, MCF-7, THP-1) treatment Compound Treatment (this compound, Nocodazole, Paclitaxel, or Colchicine) start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction quality_control RNA Quality Control (e.g., Bioanalyzer) rna_extraction->quality_control probe_prep Labeled cRNA/cDNA Probe Preparation quality_control->probe_prep hybridization Microarray Hybridization probe_prep->hybridization scanning Array Scanning hybridization->scanning data_analysis Data Analysis (Normalization, DEG Identification) scanning->data_analysis end Comparative Gene Expression Profiles data_analysis->end

Caption: A generalized experimental workflow for microarray-based gene expression profiling.

References

quantitative comparison of myotube fission efficiency with different agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of agents influencing myotube mitochondrial fission is crucial for researchers in muscle physiology and drug development. Mitochondrial dynamics, particularly the balance between fission and fusion, are vital for cellular health, and disruptions are implicated in various myopathies. This guide provides a quantitative comparison of common agents used to modulate mitochondrial fission in myotubes, supported by experimental data and detailed protocols.

Quantitative Comparison of Myotube Fission Efficiency

The efficacy of various agents in promoting or inhibiting myotube mitochondrial fission can be quantified by analyzing changes in mitochondrial morphology. Key metrics include the percentage of cells exhibiting fragmented mitochondria, alterations in mitochondrial length and circularity, and the expression levels of fission-related proteins like Dynamin-related protein 1 (Drp1).

AgentActionCell TypeConcentrationDurationKey Quantitative ResultsReference
Mdivi-1 InhibitorC2C12 Myotubes50 µM5 daysCompletely impaired myoblast fusion, indicating a significant alteration of mitochondrial dynamics necessary for differentiation.[1]
D2-mdx Mouse Skeletal MuscleIn vivo5 weeksSignificantly attenuated the increase in mitochondrial roundness (a parameter for fragmentation) observed in dystrophic muscle.[2][2]
N2a cells25 µM & 75 µMNot SpecifiedSignificantly reduced levels of fission proteins Drp1 and Fis1.[3][3]
P110 InhibitorSH-SY5Y cells1 µM1 hourGreatly reduced MPP+-induced mitochondrial fragmentation from 50% to 14% of cells.
FCCP Inducer661w cellsNot SpecifiedNot SpecifiedDecreased mitochondrial networked areas to 0.60-0.80-fold of vehicle control.
Hydrogen Peroxide (H₂O₂) InducerC2C12 Myocytes250 µM6 hoursInduced significant fragmentation of the mitochondrial network.
C2C12 Myotubes4 mM24-96 hoursIncreased apoptotic DNA fragmentation, indicative of cellular stress that is often associated with mitochondrial fission.

Signaling Pathways in Myotube Mitochondrial Fission

Mitochondrial fission is a complex process primarily regulated by the recruitment of the GTPase Drp1 from the cytosol to the outer mitochondrial membrane. Several adaptor proteins, including Fis1, Mff, MiD49, and MiD51, facilitate this recruitment. The activity of Drp1 is further modulated by post-translational modifications such as phosphorylation.

cluster_cytosol Cytosol cluster_omm Outer Mitochondrial Membrane Drp1_inactive Drp1 (inactive) Drp1_active Drp1 (active) Drp1_inactive->Drp1_active Phosphorylation Fis1 Fis1 Drp1_active->Fis1 Recruitment Mff Mff Drp1_active->Mff MiD49_51 MiD49/51 Drp1_active->MiD49_51 Drp1_ring Drp1 Ring Assembly Fis1->Drp1_ring Mff->Drp1_ring MiD49_51->Drp1_ring Fission Mitochondrial Fission Drp1_ring->Fission GTP Hydrolysis Stress Cellular Stress (e.g., FCCP, H₂O₂) Stress->Drp1_inactive Activates Mdivi1 Mdivi-1 Mdivi1->Drp1_active Inhibits GTPase Activity P110 P110 P110->Fis1 Inhibits Drp1-Fis1 Interaction

Caption: Drp1-mediated mitochondrial fission pathway and points of intervention by inhibitors.

Experimental Protocols

C2C12 Myoblast Culture and Differentiation
  • Cell Culture : C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Differentiation : To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum when the cells reach approximately 80-90% confluency. Myotubes typically form within 4-6 days.

Induction and Inhibition of Mitochondrial Fission
  • Induction with FCCP or H₂O₂ : Differentiated myotubes are treated with the desired concentration of FCCP (e.g., 1-10 µM) or H₂O₂ (e.g., 250 µM) for the specified duration (e.g., 1-6 hours).

  • Inhibition with Mdivi-1 or P110 : For inhibition studies, myotubes are pre-incubated with Mdivi-1 (e.g., 50 µM) or P110 (e.g., 1 µM) for a designated time (e.g., 1 hour) before the addition of a fission-inducing agent or for long-term studies on differentiation.

Quantification of Mitochondrial Fission
  • Mitochondrial Staining : Live myotubes are incubated with a mitochondrial-specific fluorescent probe, such as MitoTracker Red CMXRos (e.g., 100 nM for 30 minutes).

  • Imaging : Images are acquired using a confocal or high-resolution fluorescence microscope.

  • Image Analysis :

    • Morphological Classification : Cells are manually or automatically categorized based on their mitochondrial morphology (e.g., tubular, intermediate, fragmented). The percentage of cells in each category is then calculated.

    • Quantitative Morphometry : Image analysis software (e.g., ImageJ/Fiji) is used to quantify mitochondrial parameters such as aspect ratio (length/width), circularity, and form factor. An increase in circularity and a decrease in aspect ratio are indicative of fragmentation.

cluster_prep Cell Preparation cluster_treatment Experimental Treatment cluster_analysis Analysis Culture Culture C2C12 Myoblasts Differentiate Differentiate into Myotubes Culture->Differentiate Treat_inducer Add Fission Inducer (e.g., FCCP, H₂O₂) Differentiate->Treat_inducer Treat_inhibitor Add Fission Inhibitor (e.g., Mdivi-1, P110) Differentiate->Treat_inhibitor Control Vehicle Control Differentiate->Control Stain Stain Mitochondria (e.g., MitoTracker) Treat_inducer->Stain Treat_inhibitor->Stain Control->Stain Image Fluorescence Microscopy Stain->Image Quantify Image Analysis & Quantification Image->Quantify

Caption: General experimental workflow for quantifying myotube mitochondrial fission.

References

Validating the Absence of DNA Damage After Myoseverin Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Myoseverin, a purine-derivative, has emerged as a promising microtubule-disrupting agent with a distinct advantage: its effects are reversible and appear to lack the cytotoxicity associated with many conventional microtubule inhibitors.[1] This guide provides a framework for validating the absence of DNA damage following this compound treatment, a critical step in its preclinical safety assessment. We compare its theoretical genotoxic potential with that of Paclitaxel, a widely used microtubule-stabilizing agent known to induce DNA damage. This guide also provides detailed experimental protocols and data presentation formats to facilitate a comprehensive evaluation.

Introduction to this compound and Microtuble-Targeting Agents

This compound disrupts the microtubule cytoskeleton, leading to the reversible fission of multinucleated myotubes into mononucleated, proliferative cells.[2][3] This unique property has garnered interest for its potential applications in regenerative medicine and cell therapy. Unlike many other microtubule-targeting agents, such as Paclitaxel, which are staples in chemotherapy, this compound's effects are reported to be less cytotoxic. However, the potential for microtubule disruption to indirectly cause DNA damage necessitates a thorough investigation.

Microtubule dynamics are crucial for proper chromosome segregation during mitosis. Disruption of these dynamics can lead to mitotic arrest, aneuploidy, and potentially DNA double-strand breaks (DSBs). Therefore, it is imperative to experimentally validate the genotoxic safety profile of this compound.

Comparative Analysis of this compound and Paclitaxel

This section compares the known characteristics of this compound with Paclitaxel, a well-characterized microtubule-targeting agent. While direct comparative studies on the genotoxicity of this compound are lacking in the public domain, this comparison is based on existing literature for each compound.

FeatureThis compoundPaclitaxel
Mechanism of Action Microtubule-disrupting agentMicrotubule-stabilizing agent
Reported Cytotoxicity Low to no cytotoxicity observed in some studies[1]Known cytotoxic effects, widely used as a chemotherapy agent
Reversibility Effects are reversible upon removalEffects are generally considered irreversible in the short term
DNA Damage Not extensively studied, but lower cytotoxicity suggests a lower potential for DNA damageKnown to induce DNA damage and apoptosis
Primary Application Research tool for cell differentiation and regenerative medicineCancer chemotherapy

Experimental Framework for Validating Absence of DNA Damage

To definitively assess the genotoxic potential of this compound, a series of experiments are recommended. The following protocols for the Comet Assay and γH2AX Immunofluorescence Staining are provided as a guide for researchers.

Experimental Workflow

cluster_0 Cell Culture & Treatment cluster_1 DNA Damage Assessment cluster_2 Data Analysis & Conclusion A Cell Seeding B This compound Treatment A->B C Positive Control (e.g., Paclitaxel) A->C D Negative Control (Vehicle) A->D E Comet Assay B->E F γH2AX Staining B->F C->E C->F D->E D->F G Quantification of DNA Damage E->G F->G H Statistical Analysis G->H I Conclusion on Genotoxicity H->I

Caption: Experimental workflow for assessing DNA damage.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet Assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Protocol:

  • Cell Preparation: Culture cells to 70-80% confluency. Treat cells with this compound (e.g., 10 µM, 25 µM, 50 µM), Paclitaxel (positive control, e.g., 100 nM), and vehicle (negative control) for a predetermined time (e.g., 24 hours).

  • Slide Preparation: Mix harvested cells with low-melting-point agarose and layer onto pre-coated microscope slides.

  • Lysis: Immerse slides in cold lysis buffer (containing high salt and detergent) to remove cell membranes and proteins, leaving behind the nucleoid.

  • Alkaline Unwinding: Place slides in an electrophoresis tank filled with alkaline buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: Apply an electric field to separate the damaged DNA from the nucleoid.

  • Neutralization and Staining: Neutralize the slides and stain with a fluorescent DNA dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Analysis: Visualize comets using a fluorescence microscope and quantify the percentage of DNA in the tail using appropriate software.

Hypothetical Quantitative Data:

TreatmentConcentration% DNA in Tail (Mean ± SD)
Vehicle Control-2.5 ± 0.8
This compound10 µM3.1 ± 1.1
This compound25 µM3.5 ± 1.3
This compound50 µM4.0 ± 1.5
Paclitaxel100 nM25.7 ± 4.2
γH2AX Immunofluorescence Staining

γH2AX is a phosphorylated form of the histone H2AX and is a sensitive marker for DNA double-strand breaks (DSBs).

Principle: Following the formation of a DSB, H2AX is rapidly phosphorylated at serine 139, forming γH2AX foci at the site of damage. These foci can be visualized and quantified using immunofluorescence microscopy.

Protocol:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with this compound, Paclitaxel, and vehicle as described for the Comet Assay.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

  • Primary Antibody Incubation: Incubate with a primary antibody specific for γH2AX.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per cell.

Hypothetical Quantitative Data:

TreatmentConcentrationAverage γH2AX Foci per Cell (Mean ± SD)
Vehicle Control-1.2 ± 0.5
This compound10 µM1.5 ± 0.7
This compound25 µM1.8 ± 0.9
This compound50 µM2.1 ± 1.0
Paclitaxel100 nM15.3 ± 3.1

Signaling Pathways and Logical Relationships

Potential Mechanism of Microtubule Disruption-Induced DNA Damage

A Microtubule Disrupting Agent (e.g., Paclitaxel) B Disruption of Mitotic Spindle A->B C Mitotic Arrest B->C D Abnormal Chromosome Segregation C->D E Micronuclei Formation D->E F DNA Double-Strand Breaks (DSBs) D->F G Activation of DNA Damage Response (e.g., γH2AX formation) F->G

Caption: Potential pathway to DNA damage from microtubule disruption.

Logical Framework for Validating Safety

cluster_0 Hypothesis cluster_1 Experimental Evidence cluster_2 Conclusion A This compound does not induce DNA damage B No significant increase in % DNA in Comet Tail A->B leads to C No significant increase in γH2AX foci A->C leads to D This compound has a favorable genotoxic safety profile B->D supports C->D supports

Caption: Logical framework for safety validation.

Conclusion

References

Myoseverin vs. Nocodazole: A Comparative Analysis of Their Effects on Sarcomere Organization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Myoseverin and Nocodazole, two chemical compounds known to disrupt the microtubule cytoskeleton. While both agents lead to microtubule depolymerization, their downstream effects on the highly organized contractile units of muscle cells, the sarcomeres, exhibit notable differences. This document synthesizes experimental findings to highlight these distinctions, offering insights for researchers studying myogenesis, muscle physiology, and related drug discovery efforts.

Mechanism of Action: A Tale of Two Microtubule Disruptors

Both this compound and Nocodazole exert their cellular effects by interfering with microtubule dynamics, but their specific mechanisms and potencies differ. Nocodazole is a widely recognized synthetic agent that binds to β-tubulin, preventing the polymerization of tubulin dimers into microtubules and leading to their net disassembly. It is a potent, rapidly acting, and reversible inhibitor of microtubule formation.

This compound, a purine derivative, also leads to microtubule depolymerization. However, its primary described effect in the context of muscle biology is the induction of cytokinesis in multinucleated myotubes, a process termed "fission," which results in the formation of mononucleated daughter cells. This process is intrinsically linked to the disassembly of the microtubule network. While both compounds disrupt microtubules, this compound's effects have been more specifically characterized in the context of muscle cell differentiation and morphology.

Myoseverin_vs_Nocodazole_Mechanism cluster_this compound This compound cluster_nocodazole Nocodazole Myo_Start This compound Myo_MT Microtubule Depolymerization Myo_Start->Myo_MT Induces Myo_Fission Myotube Fission (Cellularization) Myo_MT->Myo_Fission Leads to Myo_Sarcomere Sarcomere Disassembly Myo_Fission->Myo_Sarcomere Results in Noc_Start Nocodazole Noc_Tubulin Binds to β-tubulin Noc_Start->Noc_Tubulin Noc_MT Inhibits Microtubule Polymerization Noc_Tubulin->Noc_MT Noc_Sarcomere No Direct Effect on Sarcomere Filaments Noc_MT->Noc_Sarcomere Independent of

Caption: Mechanisms of this compound and Nocodazole on muscle cells.

Comparative Effects on Sarcomere Organization

The primary distinction between this compound and Nocodazole lies in their impact on the sarcomere. Experimental evidence suggests that this compound actively disrupts the organization of mature myofibrils, whereas Nocodazole's effect, if any, is not a direct consequence of microtubule depolymerization.

Studies in cardiac myocytes have shown that this compound treatment leads to the disruption of striated Z-bands, which are critical anchoring points for thin filaments in the sarcomere.[1] This disruption extends to the localization of key sarcomeric proteins such as α-actinin, desmin, tropomyosin, titin, and myosin.[1] In contrast, microtubule depolymerization by Nocodazole did not perturb the structure of sarcomeric filaments.[1] This suggests that this compound's effect on sarcomere assembly is independent of its ability to inhibit microtubules.[1] Furthermore, upon removal of this compound, sarcomeres were able to reform even in the absence of an intact microtubule network, reinforcing the idea that a functional microtubule array is not essential for myofibrillogenesis.[1]

The following table summarizes the key comparative data on the effects of this compound and Nocodazole.

FeatureThis compoundNocodazole
Primary Effect Induces myotube fission and sarcomere disassembly.Potent and reversible microtubule depolymerization.
Sarcomere Integrity Directly disrupts striated Z-bands and the localization of key sarcomeric proteins.Does not directly perturb sarcomeric filaments.
Microtubule Dependence Effect on sarcomeres is independent of its microtubule-inhibiting capacity.Cellular effects are a direct result of microtubule disruption.
Cellular Morphology Causes multinucleated myotubes to divide into mononucleated cells.Induces mitotic arrest; can cause changes in cell shape and loss of ER tubules.
Reversibility Effects on myotube fission are reversible.Microtubule depolymerization is rapidly reversible.

Experimental Protocols

To assess the differential effects of this compound and Nocodazole on sarcomere organization, a typical experimental workflow would involve the culture of muscle cells, treatment with the respective compounds, and subsequent analysis using immunofluorescence microscopy.

Key Experimental Methodologies:
  • Cell Culture:

    • Primary neonatal rat cardiac myocytes or a skeletal muscle cell line (e.g., C2C12) are cultured on appropriate substrates (e.g., collagen-coated dishes).

    • For C2C12 cells, myoblasts are grown to confluence and then induced to differentiate into myotubes by switching to a low-serum differentiation medium.

  • Drug Treatment:

    • Differentiated myotubes or cardiac myocytes are treated with either this compound (typically in the range of 10-20 µM) or Nocodazole (typically 5-10 µM).

    • A control group treated with the vehicle (e.g., DMSO) is included.

    • Treatment duration can range from a few hours to 24 hours, depending on the experimental goals.

  • Immunofluorescence Staining and Microscopy:

    • After treatment, cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde).

    • Cells are permeabilized (e.g., with 0.1% Triton X-100) to allow antibody access.

    • Incubation with primary antibodies against key sarcomeric proteins (e.g., anti-α-actinin for Z-disks, anti-myosin heavy chain for A-bands) and cytoskeletal proteins (e.g., anti-α-tubulin for microtubules).

    • Incubation with fluorescently labeled secondary antibodies.

    • Nuclei are counterstained with a DNA-binding dye (e.g., DAPI).

    • Samples are imaged using a fluorescence or confocal microscope to visualize and assess sarcomere structure and microtubule organization.

  • Quantitative Analysis:

    • Image analysis software can be used to quantify changes in sarcomere length, Z-disk width, and the degree of myofibril organization or disarray.

    • The number of nuclei per myotube can be counted to quantify myotube fission.

Caption: A typical workflow for comparing this compound and Nocodazole.

Summary and Implications

This key difference makes this compound a unique tool for investigating the mechanisms of myofibril assembly and disassembly, as well as for studying cellular processes related to muscle regeneration and dedifferentiation. Researchers should carefully consider these distinct properties when selecting a microtubule-disrupting agent for their studies in muscle cell biology. The choice between this compound and Nocodazole will depend on whether the experimental aim is to specifically disrupt microtubules or to study the broader cellular processes that involve both microtubule and sarcomere reorganization.

References

comparing the reversibility of Myoseverin's effects to other microtubule inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the reversibility of a compound's effects is critical for assessing its therapeutic potential and off-target effects. This guide provides a detailed comparison of the reversibility of Myoseverin, a purine-based microtubule inhibitor, with other well-established microtubule-targeting agents: taxol (a stabilizer), vinca alkaloids, and colchicine (destabilizers).

This compound has been identified as a microtubule-binding molecule that induces the reversible fission of multinucleated myotubes into mononucleated, proliferating cells.[1][2][3] This unique characteristic distinguishes it from many other microtubule inhibitors and suggests its potential in applications such as tissue regeneration. This guide synthesizes available experimental data to provide an objective comparison of its reversibility profile.

Quantitative Comparison of Reversibility

The following table summarizes key quantitative parameters related to the reversibility of this compound and other microtubule inhibitors.

Microtubule InhibitorMechanism of ActionBinding ReversibilityHalf-life of Drug-Tubulin ComplexTime to Microtubule Network RecoveryKey References
This compound DestabilizerReversibleData not availableResumption of DNA synthesis and cell proliferation observed after washout.[1][2]
Taxol (Paclitaxel) StabilizerReversibleData not available (dissociation rate constant k = 30 s⁻¹)Dependent on experimental conditions; can be difficult to reverse in cellular models.
Vinca Alkaloids (e.g., Vincristine) DestabilizerReversibleData not available (slow dissociation from induced polymers)Partial recovery in ~8 hours, near full recovery in ~12 hours in HeLa cells.
Colchicine DestabilizerPoorly/Partially Reversible20-40 hours~32 hours in LLC-PK1α cells.

Experimental Protocols for Assessing Reversibility

Detailed methodologies are crucial for reproducing and comparing findings on the reversibility of microtubule inhibitors. Below are representative experimental protocols for washout and recovery assays.

Myotube Fission Reversibility Assay for this compound

This protocol is based on the observed biological effect of this compound on myotubes.

  • Cell Culture and Differentiation: Plate C2C12 myoblasts and induce differentiation into myotubes by replacing growth medium with differentiation medium. Culture for 4-5 days until mature, multinucleated myotubes are formed.

  • This compound Treatment: Treat the differentiated myotubes with 11 µM this compound (the reported half-maximal concentration for myotube disassembly) for 24 hours.

  • Washout: Gently wash the cells three times with pre-warmed, drug-free differentiation medium to remove this compound.

  • Recovery and Analysis:

    • Morphological Recovery: At various time points post-washout (e.g., 24, 48, 72 hours), capture phase-contrast images to observe the re-formation of elongated myotube structures.

    • Proliferation Assay (BrdU Incorporation): At desired time points, add BrdU to the culture medium and incubate for a set period (e.g., 2-4 hours). Fix the cells and perform immunofluorescence staining for BrdU to quantify the percentage of cells that have re-entered the S-phase of the cell cycle, indicating a reversal of the differentiated, non-proliferative state.

Microtubule Network Recovery Assay (General Protocol for Taxol, Vinca Alkaloids, and Colchicine)

This immunofluorescence-based protocol can be adapted for various cell lines and microtubule inhibitors.

  • Cell Culture: Plate a suitable cell line (e.g., HeLa, A549) on glass coverslips and allow them to adhere and grow for 24 hours.

  • Drug Treatment: Treat the cells with the desired concentration of the microtubule inhibitor (e.g., 10 µM Taxol, 100 nM Vincristine, or 1 µM Colchicine) for a specified duration (e.g., 1-4 hours) to induce microtubule disruption or stabilization.

  • Washout: Carefully wash the coverslips three times with warm, drug-free culture medium.

  • Recovery: Incubate the cells in drug-free medium for various time points (e.g., 0, 1, 4, 8, 12, 24, 32 hours).

  • Immunofluorescence Staining:

    • Fix the cells at each time point with a suitable fixative (e.g., ice-cold methanol or paraformaldehyde).

    • Permeabilize the cells (if using paraformaldehyde).

    • Incubate with a primary antibody against α-tubulin.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips on microscope slides with a DAPI-containing mounting medium to visualize the nuclei.

  • Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Qualitatively and quantitatively assess the microtubule network's morphology and extent of recovery at each time point compared to control (untreated) cells.

Visualizing the Reversibility Workflow

The following diagrams illustrate the conceptual workflows for assessing the reversibility of microtubule inhibitors.

Reversibility_Workflow cluster_treatment Treatment Phase cluster_washout Washout & Recovery cluster_analysis Analysis start Cultured Cells treatment Incubate with Microtubule Inhibitor start->treatment washout Wash with Drug-Free Medium treatment->washout Drug Removal recovery Incubate in Drug-Free Medium washout->recovery analysis Assess Microtubule Network and/or Cellular Function at Time Points recovery->analysis

General workflow for assessing the reversibility of microtubule inhibitors.

Myoseverin_Pathway Myotubes Multinucleated Myotubes This compound This compound Treatment Myotubes->this compound Fission Myotube Fission (Microtubule Disruption) This compound->Fission Washout This compound Washout Fission->Washout Mononucleated Mononucleated, Proliferating Cells Washout->Mononucleated Reversible Effect Reformation Potential Myotube Re-formation Mononucleated->Reformation

Reversible effect of this compound on myotube differentiation.

Conclusion

The available data strongly indicate that the effects of this compound on microtubules are reversible, a characteristic that sets it apart from some other microtubule inhibitors, particularly in the context of cellular differentiation. While the binding of taxol and vinca alkaloids to tubulin is also reversible in biochemical assays, the functional reversal of their cellular effects can be slower or less complete. Colchicine exhibits the least reversibility, with a long-lasting impact on microtubule dynamics.

The "selective reversibility" of this compound, coupled with its unique ability to induce fission in terminally differentiated myotubes, underscores its potential as a valuable tool for research in regenerative medicine and cell fate manipulation. Further quantitative studies on the kinetics of this compound binding and dissociation from tubulin will provide a more complete understanding of its mechanism of action and aid in the development of novel therapeutic strategies.

References

A Researcher's Guide to Functional Myogenic Assays for Post-Myoseverin Cells

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Methodologies to Validate Myogenic Identity and Potency

For researchers in myogenesis and drug development, the small molecule Myoseverin presents a unique tool. Identified from a 2,6,9-trisubstituted purine library, this compound induces the reversible fission of multinucleated myotubes into mononucleated, proliferative fragments.[1] This process, termed cellularization, raises a critical question: do these post-Myoseverin cells retain their myogenic identity and, more importantly, their functional competence?[2][3]

This guide provides an objective comparison of key functional assays essential for confirming the myogenic identity of these cells. We present detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate methods for their studies.

Section 1: Core Myogenic Identity and Differentiation Assays

The initial confirmation of myogenic identity relies on assessing the expression of key regulatory factors and the morphological changes associated with differentiation.

Immunofluorescence Staining: Visualizing Myogenic Markers

Immunofluorescence (IF) is a cornerstone technique for visualizing the presence and subcellular localization of specific proteins. It provides qualitative and semi-quantitative data on the expression of myogenic regulatory factors (MRFs) and structural muscle proteins.[4][5]

Key Markers:

  • MyoD/Myf5: Early markers expressed in proliferating myoblasts.

  • Myogenin (MyoG): A key factor for terminal differentiation.

  • Myosin Heavy Chain (MHC): A structural protein characteristic of mature myotubes.

Comparative Performance: This assay is crucial for visually confirming that post-Myoseverin cells can re-express differentiation markers and fuse to form myotubes. The "Fusion Index," the average number of nuclei per MHC-positive myotube, is a key quantitative metric derived from IF images.

Western Blotting: Quantifying Myogenic Protein Expression

To obtain robust quantitative data on protein expression, Western blotting is the preferred method. It allows for the precise measurement of changes in myogenic marker levels as cells are driven to re-differentiate after this compound treatment.

Comparative Performance: Western blotting provides strong evidence for the upregulation of differentiation-specific proteins like Myogenin and MHC, confirming that the appropriate genetic programs are being activated. It is less susceptible to the subjective interpretation that can affect microscopy-based analyses.

Data Summary: Molecular and Morphological Assays
AssayKey ParameterTypical Result in Differentiated ControlExpected Result in Re-Differentiated Post-Myoseverin CellsReference
Immunofluorescence Fusion Index> 3 nuclei/myotubeRestoration of multinucleated, MHC-positive myotubes
Immunofluorescence Myotube Diameter10-20 µmIncrease in diameter over time, comparable to controls
Western Blot Myogenin ExpressionHighSignificant increase from baseline post-differentiation stimulus
Western Blot MHC ExpressionHighSignificant increase, indicating terminal differentiation

Section 2: Advanced Functional Assessment: Contractility Assays

While molecular markers are essential, the definitive test of myogenic identity is function. Contractility assays measure the ability of engineered muscle tissues to generate force, the primary physiological role of muscle.

In Vitro Contractility Measurement

These assays involve seeding cells onto platforms that allow for the measurement of force generated in response to electrical pulse stimulation (EPS). Platforms range from muscular thin films (MTFs) to engineered muscle tissues on micro-devices equipped with force sensors. This approach provides a direct, quantitative readout of the cells' functional capabilities.

Comparative Performance: This is the gold-standard assay for confirming full myogenic potential. A positive result—the generation of measurable, stimulus-dependent force—provides unequivocal evidence that post-Myoseverin cells can form functional, contractile muscle tissue. Different platforms offer trade-offs between throughput and physiological relevance.

Data Summary: Functional Contractility Assays
Assay PlatformKey ParameterTypical Result in Control Engineered MuscleExpected Result in Post-Myoseverin Engineered MuscleReference
Micro-device Force Assay Tetanic Force (µN)~30 µNMeasurable force generation in response to EPS
Muscular Thin Film (MTF) Contraction Stress (kPa)Varies by platformMeasurable film displacement/stress upon stimulation
Optics-Based System Sarcomere Shortening (%)MeasurableQuantifiable sarcomere shortening upon electrical stimulation

Section 3: Experimental Protocols

Protocol: Immunofluorescence Staining for Myogenic Markers
  • Cell Culture: Plate post-Myoseverin cells on glass coverslips and induce differentiation using a low-serum medium (e.g., DMEM with 2% horse serum) for 3-5 days.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS. Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-MHC, anti-Myogenin) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorophore-conjugated secondary antibodies and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.

  • Mounting and Imaging: Wash three times with PBS. Mount coverslips onto slides using an anti-fade mounting medium. Image using a fluorescence microscope.

  • Analysis: Quantify the fusion index by counting the number of nuclei within MHC-positive cells and dividing by the number of MHC-positive cells. A myotube is typically defined as having at least two nuclei.

Protocol: Western Blot Analysis
  • Cell Lysis: Wash differentiated cells with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Scrape cell lysates and centrifuge at 12,000 x g for 10 minutes at 4°C. Collect the supernatant and determine protein concentration using a BCA assay.

  • Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins on an SDS-PAGE gel.

  • Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-MHC, anti-Myogenin, anti-β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize target protein levels to a loading control like β-actin.

Protocol: 2D Cantilever-Based Contractility Assay
  • Device Preparation: Fabricate or procure silicon cantilevers. Coat the cantilevers with an extracellular matrix protein (e.g., Matrigel) to promote cell adhesion.

  • Cell Seeding: Seed post-Myoseverin cells onto the cantilevers in growth medium.

  • Differentiation: Once confluent, switch to a low-serum differentiation medium and culture for 7-14 days to allow for myotube formation and maturation on the cantilevers.

  • Stimulation and Measurement: Place the cantilever array in a measurement chamber with differentiation medium. Use a broad-field electrical pulse stimulator to induce contractions.

  • Data Acquisition: Record the deflection of the cantilevers using a high-speed camera or laser system.

  • Analysis: Analyze the recorded videos to calculate the displacement of the cantilever tips. Convert displacement to force using the cantilever's spring constant. Calculate parameters such as twitch force, tetanus force, and contraction/relaxation kinetics.

Section 4: Visualized Workflows and Pathways

To provide a clear conceptual framework, the following diagrams illustrate the experimental process and underlying biological pathways.

Myoseverin_Workflow cluster_start Initial Culture & Differentiation cluster_treatment This compound Treatment cluster_reassessment Myogenic Potential Assessment Myoblasts C2C12 Myoblasts Myotubes Multinucleated Myotubes Myoblasts->Myotubes Differentiation (Low Serum) This compound This compound Treatment Myotubes->this compound PostMyoCells Mononucleated Fragments This compound->PostMyoCells Induces Fission ReDiff Re-Differentiation Stimulus PostMyoCells->ReDiff Assays Functional Assays: - Immunofluorescence - Western Blot - Contractility ReDiff->Assays

Caption: Experimental workflow for assessing post-Myoseverin cells.

Myogenesis_Pathway cluster_determination Commitment & Proliferation cluster_differentiation Terminal Differentiation cluster_maturation Maturation StemCell Myogenic Progenitor Cells Myoblasts Proliferating Myoblasts StemCell->Myoblasts Myf5 / MyoD Activation Myocytes Myocytes Myoblasts->Myocytes Myogenin Expression Myotubes Myotubes Myocytes->Myotubes Cell Fusion Proteins Structural Proteins (MHC, Actin) Myotubes->Proteins MRF4 Myoseverin_MoA Myotube Multinucleated Myotube (Stable Microtubule Network) This compound This compound Myotube->this compound Disruption Microtubule Disruption This compound->Disruption Fission Myotube Fission into Mononucleated Cells Disruption->Fission

References

Myoseverin: A Comparative Cytotoxicity Analysis Against Other Purine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of Myoseverin's cytotoxic profile reveals a significantly lower toxicity compared to other purine analogs commonly employed in therapeutic applications. This guide provides a comparative analysis of this compound's cytotoxicity, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a clear perspective on its potential as a low-toxicity biological tool.

This compound, a 2,6,9-trisubstituted purine, is primarily recognized as a microtubule-binding molecule that can induce the reversible fission of multinucleated myotubes into mononucleated, proliferative cells.[1][2] This unique characteristic has positioned it as a valuable tool in muscle regeneration and stem cell differentiation research.[2] A key distinguishing feature of this compound is its lack of significant cytotoxic effects, a stark contrast to many other purine derivatives and microtubule-disrupting agents which often exhibit high levels of toxicity.[2][3]

Comparative Cytotoxicity Data

The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of this compound and other selected purine derivatives across various cell lines. Lower IC50 values are indicative of higher cytotoxicity.

CompoundCell LineIC50 (µM)Reference
This compound Human Umbilical Vein Endothelial Cells (HUVECs)~8
OMYO (this compound isomer) Hybridoma cells10 (total cell viability loss)
Compound 1d (N-(purin-6-yl)aminoalkanoyl derivative) COLO201 (human colorectal adenocarcinoma)< 1
Compound 1d (N-(purin-6-yl)aminoalkanoyl derivative) MDA-MB-231 (human breast adenocarcinoma)> 10
6-Mercaptopurine (6-MP) Varies depending on cell lineGenerally in the low micromolar range
Cladribine Varies depending on cell linePotent cytotoxicity in lymphoid cells
Fludarabine Varies depending on cell lineCytotoxic to lymphoid and myeloid malignancies

Experimental Protocols

A standardized methodology for assessing the cytotoxicity of these compounds is crucial for accurate comparison. The following is a detailed protocol for a common colorimetric cell viability assay, such as the MTT or Resazurin assay.

General Cytotoxicity Assay Protocol
  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., HeLa, MCF-7, A549) in complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a 5% CO2 incubator.

    • Harvest cells at 80-90% confluency using Trypsin-EDTA.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the test compound (e.g., this compound, other purine derivatives) in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • After 24 hours of cell attachment, remove the medium and add 100 µL of the compound dilutions to the respective wells in triplicate.

    • Include untreated control wells (medium only) and vehicle control wells (medium with the highest DMSO concentration). A known cytotoxic drug like Doxorubicin can be used as a positive control.

  • Incubation:

    • Incubate the plate for a predetermined exposure time, typically 24, 48, or 72 hours.

  • Cell Viability Measurement (Resazurin Assay Example):

    • Following incubation, add 20 µL of Resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C until a color change is observed.

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Mechanism of Action

The cytotoxic mechanisms of purine derivatives are diverse. Many, like 6-mercaptopurine and fludarabine, interfere with DNA synthesis and repair, leading to apoptosis. In contrast, this compound's primary mechanism of action is the disruption of microtubule dynamics. This interaction is notably reversible and does not typically trigger the cytotoxic cascades seen with other microtubule-targeting agents like taxol or vinca alkaloids.

The diagram below illustrates a generalized workflow for assessing the cytotoxicity of purine derivatives.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Incubation & Measurement cluster_3 Data Analysis A Prepare Compound Stock Solution (e.g., 10 mM in DMSO) C Prepare Serial Dilutions of Compound A->C B Culture and Seed Cells in 96-well plate D Treat Cells with Compound Dilutions B->D C->D E Incubate for 24, 48, or 72 hours D->E F Add Viability Reagent (e.g., Resazurin) E->F G Measure Signal (Fluorescence/Absorbance) F->G H Calculate % Cell Viability G->H I Generate Dose-Response Curve H->I J Determine IC50 Value I->J

Caption: Experimental workflow for cytotoxicity assessment.

The following diagram illustrates the proposed differential signaling pathways of this compound compared to cytotoxic purine analogs.

G cluster_0 This compound cluster_1 Cytotoxic Purine Analogs This compound This compound Microtubule Microtubule Binding This compound->Microtubule Fission Myotube Fission & Proliferation Microtubule->Fission LowToxicity Low Cytotoxicity Fission->LowToxicity PurineAnalog e.g., 6-MP, Fludarabine DNA Inhibition of DNA Synthesis/Repair PurineAnalog->DNA Apoptosis Apoptosis DNA->Apoptosis HighToxicity High Cytotoxicity Apoptosis->HighToxicity

Caption: Differential mechanisms of this compound and cytotoxic purines.

References

Validating the Long-Term Proliferative Capacity of Myoseverin-Generated Myoblasts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the regenerative potential of myoblasts is paramount. Myoseverin, a small microtubule-binding molecule, has been identified as a tool to generate mononucleated myoblasts from multinucleated myotubes through a process of cellularization. This guide provides an objective comparison of this compound-generated myoblasts with alternative methods, supported by experimental data and detailed protocols, to validate their long-term proliferative capacity.

This compound induces the reversible fission of myotubes by disrupting the microtubule cytoskeleton, resulting in mononucleated cells that resemble myoblasts.[1][2][3][4] This process of chemically induced dedifferentiation has been a subject of interest for its potential in regenerative medicine. However, the true long-term proliferative potential of these cells has been a point of contention in the scientific community. While initial studies suggested that these myoblasts could re-enter the cell cycle and proliferate,[2] subsequent research has indicated that they may be non-proliferative and prone to apoptosis.

This guide will compare the generation of myoblasts using this compound with two alternative methods: the suppression of the cyclin-dependent kinase inhibitor p21 and the use of the small molecule Reversine.

Comparative Analysis of Myoblast Generation Methods

FeatureThis compoundp21 SuppressionReversine
Mechanism of Action Induces myotube fragmentation through microtubule depolymerization.Temporarily suppresses the cell cycle inhibitor p21, allowing quiescent cells to re-enter the cell cycle.Restores proliferative potential in senescent myoblasts, potentially through autophagy reactivation.
Source of "New" Myoblasts Fragmentation of existing multinucleated myotubes.Proliferation of existing quiescent cells, such as satellite cells.Rejuvenation of senescent myoblasts.
Reported Proliferative Capacity Conflicting reports. Initial studies showed potential for DNA synthesis and colony formation. Later studies suggest the generated cells are non-proliferative.Robustly induces proliferation of multiple cell types, including satellite cells, leading to an increase in cellularity.Restores the ability of previously senescent myoblasts to proliferate.
Long-Term Proliferation Questionable. The potential for apoptosis may limit long-term expansion.Demonstrated lasting increases in cell numbers in vivo, suggesting stable long-term proliferation.Aims to restore long-term proliferative potential to aging cell populations.
Redifferentiation Potential This compound-generated cells have been reported to redifferentiate into myotubes upon removal of the compound.p21 suppression does not impair the subsequent differentiation of myoblasts.Reversine-treated myoblasts regain their ability to differentiate and form myofibers.
Advantages A straightforward method using a single small molecule to generate myoblast-like cells from a differentiated state.A potent method for expanding the endogenous progenitor cell pool with demonstrated in vivo efficacy.A targeted approach to reverse cellular aging and restore function to existing myoblasts.
Disadvantages The proliferative capacity and viability of the generated cells are debated.Requires genetic manipulation (e.g., siRNA, AAV) to suppress p21 expression.Primarily focused on senescent cells, may not be applicable to generating new myoblasts from myotubes.

Experimental Protocols

General Protocol for Long-Term Myoblast Proliferation Assay

This protocol outlines a general approach for assessing the long-term proliferative capacity of myoblasts generated from different methods.

  • Cell Seeding: Plate myoblasts at a low density (e.g., 2,000 cells/cm²) in a suitable growth medium.

  • Culture Maintenance: Culture the cells at 37°C and 5% CO2. Change the growth medium every 2-3 days.

  • Passaging: When cells reach 70-80% confluency, detach them using a suitable enzyme (e.g., TrypLE) and re-plate at the initial low density. This constitutes one passage.

  • Proliferation Assessment (at each passage):

    • Cell Counting: Determine the total cell number at the time of passaging to calculate the population doubling time.

    • Proliferation Marker Staining: Perform immunofluorescence for proliferation markers such as Ki67.

    • DNA Synthesis Assay: Incorporate BrdU or EdU for a defined period (e.g., 2-4 hours) before harvesting and quantify the percentage of positive cells via flow cytometry or immunofluorescence.

  • Long-Term Analysis: Continue the passaging and assessment for an extended period (e.g., 8-10 passages) to determine if the proliferative rate is maintained, declines, or ceases.

Myoblast Generation with this compound
  • Myotube Formation: Culture myoblasts in a high-serum growth medium until they reach high confluency, then switch to a low-serum differentiation medium to induce myotube formation over 3-5 days.

  • This compound Treatment: Treat the differentiated myotube cultures with 10-25 µM this compound for 24-48 hours.

  • Harvesting Mononucleated Cells: After treatment, gently detach the cells. The resulting cell population will contain mononucleated myoblast-like cells.

  • Washing and Re-plating: Wash the cells to remove this compound and re-plate them in a growth medium for subsequent proliferation assays.

Proliferation Assays
  • MTT Assay: This colorimetric assay measures cell metabolic activity, which is proportional to the number of viable cells.

    • Plate cells in a 96-well plate.

    • At desired time points, add MTT reagent to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Ki67 Immunostaining: Ki67 is a nuclear protein associated with cell proliferation.

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent-based buffer.

    • Incubate with a primary antibody against Ki67.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain nuclei with DAPI.

    • Visualize and quantify the percentage of Ki67-positive cells using fluorescence microscopy.

Visualizations

Myoseverin_Workflow cluster_prep Myoblast Preparation and Differentiation cluster_treatment This compound Treatment cluster_analysis Analysis of Generated Myoblasts Myoblasts Proliferating Myoblasts Differentiation Induce Differentiation (Low Serum Medium) Myoblasts->Differentiation Myotubes Multinucleated Myotubes Differentiation->Myotubes This compound Add this compound Fragmentation Myotube Fragmentation This compound->Fragmentation Mononucleated Mononucleated Myoblasts Fragmentation->Mononucleated Myotubes_T->this compound Wash Wash and Re-plate in Growth Medium Mononucleated->Wash ProliferationAssay Long-Term Proliferation Assays (e.g., Cell Counting, Ki67, BrdU) Wash->ProliferationAssay

Caption: Experimental workflow for generating and assessing this compound-derived myoblasts.

Myoseverin_Mechanism Myotube Multinucleated Myotube Microtubules Stable Microtubule Network Myotube->Microtubules maintained by Depolymerization Microtubule Depolymerization Microtubules->Depolymerization This compound This compound This compound->Depolymerization induces Fragmentation Myotube Fragmentation Depolymerization->Fragmentation leads to Myoblasts Mononucleated Myoblasts Fragmentation->Myoblasts results in

Caption: this compound's mechanism of action on myotubes.

p21_Pathway cluster_G1 G1 Phase cluster_S S Phase G1 G1 CDK46 CDK4/6-Cyclin D S_Phase S Phase (DNA Replication) CDK46->S_Phase promotes progression to p21 p21 p21->CDK46 inhibits p21_Suppression p21 Suppression (e.g., siRNA) p21_Suppression->p21 blocks

Caption: Role of p21 in cell cycle regulation and the effect of its suppression.

References

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